Mal-Phe-C4-Val-Cit-PAB-DMEA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C37H50N8O8 |
|---|---|
Molekulargewicht |
734.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1 |
InChI-Schlüssel |
BEYGPHVYYUHOQW-ZQAZVOLISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
what is the structure of Mal-Phe-C4-Val-Cit-PAB-DMEA
An In-Depth Technical Guide to the Antibody-Drug Conjugate Linker: Mal-Phe-C4-Val-Cit-PAB-DMEA
This guide provides a comprehensive technical overview of the cleavable antibody-drug conjugate (ADC) linker, this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The document details the linker's chemical structure, mechanism of action, and relevant experimental protocols, presenting quantitative data and logical workflows in a structured format.
Core Structure and Function
This compound is a sophisticated, multi-component linker system designed for the targeted delivery of cytotoxic payloads to cancer cells.[] Each component serves a distinct purpose to ensure stability in circulation and specific payload release within the target cell.[2]
-
Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It is a thiol-reactive reagent that forms a stable covalent thioether bond with cysteine residues on the monoclonal antibody (mAb).[][2] The reaction is highly selective for thiols when performed under mild conditions (pH 6.5-7.5).[3]
-
Phenylalanine (Phe): This amino acid residue enhances the hydrophobicity and rigidity of the linker structure. This optimization of its spatial orientation is believed to contribute to efficient enzymatic cleavage.[2]
-
C4 Spacer: This four-carbon alkyl chain provides flexibility and maintains an optimal distance between the antibody and the cleavable dipeptide sequence.[2]
-
Valine-Citrulline (Val-Cit): This dipeptide is the core of the linker's conditional release mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2][4] While initially thought to be specific to Cathepsin B, studies have shown that other lysosomal cathepsins (K, L, S) can also cleave the Val-Cit motif, which may prevent ADC resistance through the loss of a single protease.[5][6]
-
Para-aminobenzyloxycarbonyl (PAB): The PAB group is a "self-immolative" spacer.[] Once Cathepsin B cleaves the amide bond at the C-terminus of the citrulline residue, the resulting p-aminobenzyl alcohol intermediate becomes unstable.[4] It spontaneously undergoes a 1,6-elimination reaction, which fragments the spacer to release the attached payload in its unmodified, active form.[2][4]
-
Dimethylaminoethyl (DMEA): The DMEA moiety is attached to the payload. It serves to enhance the aqueous solubility and improve the pharmacokinetic properties of the ADC, potentially leading to prolonged circulation and reduced non-specific binding.[]
Below is a diagram illustrating the modular architecture of the linker.
Mechanism of Action: From Targeting to Payload Release
The therapeutic efficacy of an ADC utilizing this linker depends on a precise, multi-step intracellular process.
-
Targeting & Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide sequence.[4]
-
Payload Release: Cleavage of the Val-Cit linker triggers the rapid, spontaneous 1,6-elimination of the PAB spacer, which releases the active cytotoxic payload directly into the cytosol of the cancer cell.[2][4]
-
Cell Death: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2]
The following diagram illustrates this workflow.
References
An In-Depth Technical Guide to the Mechanism of Action of Mal-Phe-C4-Val-Cit-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, Mal-Phe-C4-Val-Cit-PAB-DMEA, conjugated to the potent cytotoxic agent PNU-159682. This document details the function of each component, the intracellular processing of the ADC, and the ultimate cytotoxic effect on target cancer cells. It also includes a summary of relevant preclinical data and detailed experimental protocols for the evaluation of such ADCs.
Core Components and Their Roles
The this compound-PNU-159682 ADC is a highly sophisticated therapeutic agent designed for targeted delivery of a potent cytotoxin to cancer cells. Its efficacy is dependent on the synergistic action of its three main components: a monoclonal antibody (mAb), the linker system, and the cytotoxic payload.
-
Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC. It is designed to specifically recognize and bind to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This specificity minimizes off-target toxicity to healthy tissues.
-
Linker System (this compound): This intricate linker is engineered to be stable in systemic circulation and to release the cytotoxic payload only upon internalization into the target cancer cell. Each component of the linker has a specific function:
-
Mal (Maleimide): The maleimide group serves as a reactive handle for the covalent attachment of the linker-payload complex to the mAb. It typically reacts with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond.
-
Phe-C4 (Phenylalanine-C4): This dipeptide unit acts as a spacer element within the linker, contributing to its overall stability and solubility.
-
Val-Cit (Valine-Citrulline): This dipeptide is a crucial element of the linker's cleavable design. It is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are highly active within the endo-lysosomal compartment of cancer cells.[]
-
PAB (p-aminobenzylcarbamate): The PAB group is a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active cytotoxic payload.
-
DMEA (Dimethylaminoethyl): The DMEA moiety is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] This modification helps to prevent aggregation and improve the overall stability of the conjugate in vivo.
-
-
Cytotoxic Payload (PNU-159682): PNU-159682 is a highly potent derivative of the anthracycline antibiotic nemorubicin.[2][3] Its mechanism of action involves the inhibition of DNA replication and transcription.[2] PNU-159682 intercalates into DNA and inhibits the function of topoisomerase II, an enzyme essential for DNA replication and repair.[2] This leads to the induction of DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2] PNU-159682 is reported to be significantly more potent than its parent compound and other commonly used anthracyclines like doxorubicin.[2]
Mechanism of Action: From Systemic Circulation to Cell Death
The mechanism of action of an ADC utilizing the this compound-PNU-159682 system can be described in a stepwise manner:
-
Targeting and Binding: The ADC is administered intravenously and circulates throughout the body. The mAb component specifically recognizes and binds to its target TAA on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-TAA complex is internalized into the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes.
-
Lysosomal Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B.
-
Payload Release: The cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, leading to the release of the active PNU-159682 payload into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released PNU-159682 enters the nucleus and intercalates into the DNA. It then inhibits topoisomerase II, causing DNA damage and cell cycle arrest, which ultimately leads to apoptotic cell death.
Figure 1: Mechanism of action of a this compound-PNU-159682 ADC.
Quantitative Data Summary
The following table summarizes preclinical data for ADCs utilizing PNU-159682. It is important to note that the specific antibody and target antigen can influence the overall efficacy.
| Parameter | Value | Cell Lines / Model | Reference |
| Payload Potency (PNU-159682) | |||
| IC50 | 20-100 pM | Various human tumor cell lines | [4] |
| ADC In Vitro Cytotoxicity | |||
| IC50 | 0.01 - 0.058 nM | BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2 | [4] |
| ADC In Vivo Efficacy | |||
| Tumor Growth Inhibition | Complete tumor regression | NSCLC and colorectal cancer xenograft models | [5] |
| Effective Dose | Single dose of 1.0 mg/kg | NSCLC and colorectal cancer xenograft models | [5] |
Experimental Protocols
This section outlines typical methodologies for the preclinical evaluation of ADCs with the this compound-PNU-159682 system.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in target-antigen-expressing cancer cell lines.
Methodology:
-
Cell Culture: Culture target-antigen-positive and -negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload (PNU-159682). Add the compounds to the cells and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Cell Cycle Analysis
Objective: To confirm the mechanism of action of the released payload by assessing its effect on the cell cycle.
Methodology:
-
Cell Treatment: Treat target-antigen-positive cells with the ADC at a concentration around its IC50 value for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to determine the point of cell cycle arrest.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous xenografts of a human cancer cell line that expresses the target antigen.
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses). Administer the treatments intravenously.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Assess statistical significance between groups.
Figure 2: A typical experimental workflow for the preclinical evaluation of an ADC.
Conclusion
The this compound linker system in conjunction with the highly potent cytotoxic payload PNU-159682 represents a sophisticated and effective platform for the development of antibody-drug conjugates. The linker is designed for optimal stability in circulation and efficient, specific release of the payload within target cancer cells. The potent mechanism of action of PNU-159682, involving DNA intercalation and topoisomerase II inhibition, leads to effective tumor cell killing. Preclinical data supports the high potency and in vivo efficacy of ADCs utilizing this system. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such novel therapeutic agents.
References
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. | BioWorld [bioworld.com]
An In-Depth Technical Guide to the Cleavable Linker: Mal-Phe-C4-Val-Cit-PAB-DMEA
This guide provides a detailed exploration of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker, a sophisticated chemical entity integral to the design of modern antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the linker's core components, mechanism of action, and the experimental protocols used for its evaluation.
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic index. The this compound linker is a protease-cleavable linker designed for selective release of the cytotoxic payload within the target tumor cell.
Core Components of the this compound Linker
The this compound linker is a multicomponent system, with each part playing a distinct role in the functionality of the ADC.
-
Maleimide (Mal): This functional group is responsible for conjugating the linker to the antibody. It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[][2] This reaction is highly efficient and proceeds under mild physiological conditions.[2]
-
Phenylalanine (Phe): The inclusion of a phenylalanine residue can influence the hydrophobicity and steric properties of the linker. This can impact the overall solubility and aggregation propensity of the ADC.
-
C4 Alkyl Spacer: This four-carbon chain provides spatial separation between the antibody and the rest of the linker-payload complex. The length of the alkyl spacer can affect the ADC's hydrophobicity, stability, and susceptibility to enzymatic cleavage.[3]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B.[4][][] Cathepsin B is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, making the Val-Cit motif a highly selective cleavage site for targeted drug release.[]
-
p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer.[4] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[4]
-
Dimethylethylamine (DMEA): The DMEA group is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] This can lead to prolonged circulation time and reduced non-specific uptake.[]
Mechanism of Action: A Stepwise Payload Release
The selective release of the cytotoxic payload from an ADC utilizing the this compound linker is a multi-step process that occurs following the internalization of the ADC into the target cancer cell.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide.[7][8]
-
Self-Immolation: The cleavage of the Val-Cit dipeptide exposes a free amino group on the PAB spacer, triggering a rapid, spontaneous 1,6-elimination reaction.
-
Payload Release: This self-immolative cascade results in the fragmentation of the PAB spacer and the release of the active, unmodified cytotoxic drug into the cytoplasm of the cancer cell.
Below is a diagram illustrating the cleavage and self-immolation cascade of the Val-Cit-PAB portion of the linker.
Quantitative Data on Linker Performance
The performance of an ADC linker is evaluated based on its stability in circulation and its efficiency of cleavage at the target site. The following tables provide representative quantitative data for Val-Cit linkers and maleimide-cysteine conjugates based on published literature. It is important to note that specific values for the this compound linker may be proprietary.
Table 1: Representative Cathepsin B Cleavage Kinetics of Val-Cit Linkers
| Parameter | Value | Reference |
| ADC Concentration | 1 µM | [9] |
| Cathepsin B Concentration | 20 nM | [9] |
| Incubation Time | 4 hours | [9] |
| % Payload Release | >90% | [9] |
| Cleavage Rate (pmol/min) | 150 | [9] |
Table 2: Representative Plasma Stability of Maleimide-Cysteine Conjugates
| Parameter | Value | Reference |
| Incubation Matrix | Human Plasma | [9] |
| Incubation Time | 72 hours | [9] |
| % Payload Release | <10% | [9] |
| Half-life of Conversion | 20-80 hours | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization and validation of ADC linkers.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of payload release from an ADC in the presence of purified human Cathepsin B.
Objective: To measure the enzymatic cleavage of the Val-Cit linker and subsequent payload release.
Materials:
-
ADC construct with this compound linker
-
Purified human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)[9]
-
Quenching Solution: Acetonitrile with a suitable internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified Cathepsin B in the assay buffer to a working concentration of 20 nM.[9]
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[9]
-
Initiate the cleavage reaction by adding the Cathepsin B solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding an excess of the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in a physiological matrix, assessing premature drug release.
Objective: To determine the stability of the ADC linker in human plasma.
Materials:
-
ADC construct
-
Human plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for sample extraction (e.g., protein precipitation, immunocapture)
Procedure:
-
Incubation:
-
Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).
-
-
Time-Point Sampling:
-
At various time points, collect aliquots of the plasma sample.
-
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Quantify the amount of intact ADC and any released payload in the processed samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of ADC degradation and payload release over time to assess the linker's stability.
-
Conclusion
The this compound linker represents a highly engineered and sophisticated component in the design of modern antibody-drug conjugates. Its multi-component structure allows for stable conjugation to an antibody, enhanced pharmacokinetic properties, and highly specific, enzyme-mediated release of a cytotoxic payload within the target tumor cell. The combination of the Cathepsin B-cleavable Val-Cit dipeptide and the self-immolative PAB spacer ensures efficient and traceless drug release, contributing to an improved therapeutic window for ADCs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of this and similar linker technologies, which are crucial for the continued advancement of targeted cancer therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Characterization of Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mal-Phe-C4-Val-Cit-PAB-DMEA, a sophisticated linker used in the development of Antibody-Drug Conjugates (ADCs). This document outlines a detailed, multi-step synthetic pathway and the analytical techniques required to ensure the purity and structural integrity of this complex molecule.
Introduction
This compound is an enzyme-cleavable ADC linker designed for targeted cancer therapy. Its multi-component structure is engineered for stability in circulation and specific release of a cytotoxic payload within tumor cells. The key components and their functions are:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on cysteine residues of monoclonal antibodies.
-
Phenylalanine (Phe)-C4: A hydrophobic spacer that connects the maleimide group to the peptide sequence.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][]
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached drug.[]
-
Dimethylethylamine (DMEA): A moiety that enhances the solubility and improves the pharmacokinetic properties of the linker-drug conjugate.[]
The targeted release mechanism of ADCs utilizing such linkers minimizes systemic toxicity and enhances the therapeutic window of the conjugated payload.[3]
Synthesis Pathway
The synthesis of this compound is a multi-step process involving peptide couplings, protection/deprotection steps, and functional group modifications. The overall synthetic strategy is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for peptide synthesis and linker functionalization.[3][4]
Part 1: Synthesis of Mal-Phe-C4-COOH (Fragment A)
-
Synthesis of Fmoc-Phe-C4-COOH:
-
Dissolve Nα-Fmoc-L-phenylalanine (1.0 eq) and 5-aminopentanoic acid (1.1 eq) in dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Synthesis of Mal-Phe-C4-COOH:
-
Dissolve Fmoc-Phe-C4-COOH (1.0 eq) in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours to remove the Fmoc protecting group.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under vacuum to remove piperidine and DMF.
-
Dissolve the resulting amine in a suitable solvent like dichloromethane (DCM).
-
Add maleic anhydride (1.1 eq) and stir at room temperature for 2-3 hours to form the maleamic acid.
-
Add acetic anhydride (2.0 eq) and a catalytic amount of sodium acetate.
-
Heat the mixture to 50-60 °C for 1-2 hours to induce cyclization to the maleimide.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purify the final product by flash column chromatography.
-
Part 2: Synthesis of H-Val-Cit-PAB-OH (Fragment B)
-
Synthesis of Fmoc-Val-Cit-PAB-OH:
-
A modified procedure to avoid epimerization is recommended.[3] First, couple Fmoc-L-Citrulline with p-aminobenzyl alcohol using HATU and DIPEA in DMF to yield Fmoc-Cit-PAB-OH.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple the resulting H-Cit-PAB-OH with Fmoc-L-Valine-OSu (N-hydroxysuccinimide ester) in DMF with DIPEA.[3]
-
Stir at room temperature overnight.
-
Purify the product, Fmoc-Val-Cit-PAB-OH, by preparative HPLC.
-
-
Synthesis of H-Val-Cit-PAB-OH:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under vacuum to yield the deprotected peptide fragment.
-
Part 3: Final Assembly and DMEA Conjugation
-
Coupling of Fragment A and Fragment B:
-
Dissolve Mal-Phe-C4-COOH (1.0 eq) and H-Val-Cit-PAB-OH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting Mal-Phe-C4-Val-Cit-PAB-OH by preparative HPLC.
-
-
Esterification with DMEA:
-
Dissolve Mal-Phe-C4-Val-Cit-PAB-OH (1.0 eq) in a suitable solvent such as DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or another esterification agent (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add dimethylethylamine (DMEA) (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove dicyclohexylurea byproduct.
-
Purify the final product, this compound, by preparative HPLC.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Product | Starting Materials | Key Reagents | Expected Yield (%) |
| 1 | Fmoc-Phe-C4-COOH | Fmoc-Phe-OH, 5-aminopentanoic acid | HATU, DIPEA | 80-90 |
| 2 | Mal-Phe-C4-COOH | Fmoc-Phe-C4-COOH, Maleic anhydride | Piperidine, Ac₂O | 60-70 |
| 3 | Fmoc-Val-Cit-PAB-OH | Fmoc-Val-OSu, H-Cit-PAB-OH | DIPEA | 85-95[3] |
| 4 | Mal-Phe-C4-Val-Cit-PAB-OH | Mal-Phe-C4-COOH, H-Val-Cit-PAB-OH | HATU, DIPEA | 70-80 |
| 5 | This compound | Mal-Phe-C4-Val-Cit-PAB-OH, DMEA | DCC, DMAP | 50-60 |
Table 2: Characterization Data
| Compound | Technique | Expected Results |
| This compound | HPLC | Purity: >95% (as determined by peak area at a relevant wavelength, e.g., 254 nm) |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺, observed m/z should match within a narrow tolerance. | |
| ¹H NMR | Chemical shifts and coupling constants consistent with the proposed structure. Signals for aromatic protons of Phe and PAB, aliphatic protons of the C4 linker, Val, and Cit side chains, and the DMEA moiety should be present and have appropriate integrations. | |
| ¹³C NMR | Chemical shifts corresponding to all unique carbon atoms in the molecule. |
Characterization Methodologies
Detailed characterization at each step is crucial to ensure the identity and purity of the intermediates and the final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the linker and its intermediates.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds.[5][6] High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation. Samples are typically dissolved in deuterated solvents like DMSO-d₆ or CDCl₃. The spectra provide information about the chemical environment of protons and carbons, confirming the connectivity of the different fragments.[7][8]
Signaling Pathway and Mechanism of Action
The this compound linker is designed to be stable in the systemic circulation and release its payload upon internalization into target cancer cells.
References
- 1. targetmol.cn [targetmol.cn]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. EP3423831B1 - Identification and quantification of conjugated peptides in antibody drug conjugates by mass spectrometry - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mal-Phe-C4-Val-Cit-PAB-DMEA Linker-Payload Core for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multicomponent antibody-drug conjugate (ADC) linker, Mal-Phe-C4-Val-Cit-PAB-DMEA. This advanced linker system is designed for the targeted delivery of cytotoxic agents to cancer cells, emphasizing stability in circulation and controlled payload release within the tumor microenvironment. This document details the function of each component, presents relevant quantitative data from analogous systems, outlines experimental protocols for synthesis and characterization, and provides visual diagrams of key mechanisms and workflows.
Core Components and Their Functions
The this compound linker is a sophisticated chemical entity engineered to connect a potent cytotoxic drug to a monoclonal antibody. Each component plays a crucial role in the overall efficacy and safety of the resulting ADC.
-
Mal (Maleimide): This functional group serves as the conjugation point to the antibody.[][2][3][4][5] It reacts specifically with thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[] This allows for precise and stable attachment of the linker-drug complex to the antibody.
-
Phe (Phenylalanine): An amino acid integrated into the linker structure. The inclusion of phenylalanine may contribute to the linker's overall hydrophobicity and can play a role in enzymatic recognition.
-
C4 Linker: This is a four-carbon alkyl spacer that provides spatial separation between the antibody and the rest of the linker-payload complex. This spacing can be critical to ensure that the bulky antibody does not sterically hinder the subsequent enzymatic cleavage of the linker.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a key feature of many advanced ADC linkers.[] It is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload within the cancer cell. The Val-Cit linker is known for its high stability in plasma, which minimizes premature drug release and associated off-target toxicity.[7][8]
-
PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer.[] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB moiety becomes unstable and spontaneously decomposes, releasing the attached drug in its active form.[9] This "self-immolation" is a critical step for the efficient and traceless release of the payload.
-
DMEA (Dimethylaminoethyl): This moiety is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[] Many cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The inclusion of a hydrophilic group like DMEA can mitigate these issues, leading to a more stable and effective therapeutic agent.[2][][11]
Quantitative Data
Quantitative data for the specific this compound linker is not extensively available in the public domain. However, data from structurally similar Val-Cit-PAB linkers can provide valuable insights into its expected performance.
Table 1: Comparative Stability of Val-Cit Containing Linkers in Plasma
| Linker Type | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Glu-Val-Cit | Human | 28 | ~100% | [8] |
| Glu-Val-Cit | Mouse | 28 | ~100% | [8] |
| Val-Cit | Human | 28 | ~100% | [8] |
| Val-Cit | Mouse | 7 | <20% (instability due to Ces1c) | [8] |
| Tandem-cleavage (glucuronide-Val-Cit) | Rat | 7 | >80% | [12][13] |
Table 2: In Vitro Cathepsin B Cleavage of Val-Cit Linkers
| Linker System | Enzyme | Relative Cleavage Rate | Reference |
| Glu-Val-Cit | Cathepsin B | ++++ | [8] |
| Val-Cit | Cathepsin B | +++ | [8] |
| Glu-Val-Cit | Cathepsin L | ++ | [8] |
| Val-Cit | Cathepsin L | +++ | [8] |
| Glu-Val-Cit | Cathepsin S | ++ | [8] |
| Val-Cit | Cathepsin S | ++ | [8] |
Note: The relative cleavage rates are derived from the referenced studies and are intended for comparative purposes.
Experimental Protocols
Synthesis of the this compound Linker-Payload
A detailed, step-by-step synthesis protocol for this specific molecule is proprietary to its manufacturers. However, a general approach based on solid-phase peptide synthesis (SPPS) and standard organic chemistry techniques can be outlined.
-
Solid-Phase Synthesis of the Peptide Backbone: The peptide sequence (Phe-Val-Cit) is synthesized on a solid support resin, typically from the C-terminus to the N-terminus. This involves sequential coupling of Fmoc-protected amino acids.
-
Incorporation of the C4 Spacer and PAB Moiety: The C4 spacer and the PAB group are coupled to the peptide backbone using appropriate activating agents.
-
Attachment of the DMEA Group and Payload: The DMEA moiety and the cytotoxic payload are attached to the PAB group.
-
Introduction of the Maleimide Group: The maleimide group is introduced at the N-terminus of the peptide linker.
-
Cleavage and Purification: The completed linker-payload is cleaved from the solid support resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Conjugation to a Monoclonal Antibody
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation Reaction: The purified this compound linker-payload is incubated with the reduced antibody. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether linkage.
-
Purification of the ADC: The resulting ADC is purified to remove any unreacted linker-payload and other impurities. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release in the presence of Cathepsin B.
-
Reaction Setup: The purified ADC is incubated with recombinant human Cathepsin B in an appropriate assay buffer (e.g., pH 5.5) at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC to separate the intact ADC, the cleaved linker, and the released payload.
-
Quantification: The amount of released payload at each time point is quantified by integrating the corresponding peak area in the HPLC chromatogram.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points.
-
ADC Capture and Analysis: The ADC is captured from the plasma (e.g., using protein A/G beads) and the drug-to-antibody ratio (DAR) is determined using techniques like HIC-HPLC or LC-MS. A decrease in DAR over time indicates linker instability.
Characterization of the ADC
The final ADC product is thoroughly characterized to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[14]
-
Purity and Aggregation: Assessed by size exclusion chromatography (SEC).
-
Confirmation of Conjugation Sites: Determined by peptide mapping and mass spectrometry.
-
In Vitro Potency: Evaluated using cell-based cytotoxicity assays.
Mandatory Visualizations
References
- 2. purepeg.com [purepeg.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. thesolubilitycompany.com [thesolubilitycompany.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Val-Cit-PAB Moiety: A Technical Guide to its Function in Targeted Drug Release
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) moiety in the controlled release of therapeutic agents, a cornerstone of modern targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into the molecular mechanisms, quantitative parameters, and essential experimental protocols relevant to the application of this linker technology.
The Core Function: A Tripartite System for Conditional Drug Activation
The Val-Cit-PAB linker is a sophisticated chemical bridge designed to remain stable in the systemic circulation and selectively release its potent payload within the target cell. This functionality is achieved through the coordinated action of its three key components:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the primary recognition site for specific lysosomal proteases. The Val-Cit motif is efficiently cleaved by Cathepsin B, an enzyme that is highly expressed and active in the acidic environment of lysosomes within cancer cells.[1][2] The hydrophobic valine residue fits into the S2 subsite of Cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating enzymatic hydrolysis of the amide bond.[2]
-
p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC unit functions as a self-immolative spacer.[2] It acts as a stable connection between the dipeptide and the drug under normal physiological conditions. However, upon cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety becomes electronically unstable.[2]
-
The Self-Immolative Cascade: The enzymatic cleavage of the amide bond between citrulline and the PABC spacer initiates a rapid and spontaneous 1,6-elimination reaction.[2] This "self-immolation" results in the fragmentation of the spacer, releasing the unmodified, active drug, carbon dioxide, and an aromatic remnant.[2] This traceless release mechanism is crucial for ensuring the full potency of the cytotoxic payload.
Quantitative Data on Linker Stability and Cleavage
The stability of the linker in circulation and the efficiency of its cleavage at the target site are critical determinants of an ADC's therapeutic window. The following tables summarize key quantitative data related to the Val-Cit-PAB linker and its enzymatic cleavage.
| Parameter | Value | Species/Conditions | Reference |
| Plasma Stability | |||
| Half-life (t½) of Val-Cit ADC | >95% stability after 14 days | Undiluted BALB/c mouse plasma (for EVCit variant) | [3] |
| Half-life (t½) of Val-Cit ADC | >95% loss of conjugated MMAF after 14 days | Undiluted BALB/c mouse plasma | [3] |
| Stability of Val-Cit ADC | No significant degradation after 28 days | Human plasma at 37°C | [3] |
| Enzymatic Cleavage Kinetics (Model Substrates) | |||
| Cathepsin B kcat/Km for Z-Phe-Arg-AMC | High catalytic efficiency | pH 4.6 and 7.2 | [4] |
| Cathepsin B kcat/Km for Z-Arg-Arg-AMC | Lower catalytic efficiency | pH 4.6 and 7.2 | [4] |
| Cathepsin B Km for Z-Phe-Arg-AMC | Not specified | pH 4.6 and 7.2 | [4] |
| Cathepsin B kcat for Z-Phe-Arg-AMC | Not specified | pH 4.6 and 7.2 | [4] |
| Relative Cleavage Rates | |||
| Val-Ala vs. Val-Cit | ~50% of Val-Cit rate | Cathepsin B | [2] |
| Phe-Lys vs. Val-Cit | ~30-fold faster | Isolated Cathepsin B | [2] |
Visualizing the Process: Diagrams and Workflows
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Precise and reproducible experimental methods are paramount in the evaluation of ADCs. The following sections provide detailed protocols for key assays.
In Vitro ADC Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC and quantify the release of the payload in plasma over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
ADC Incubation:
-
Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Immunoaffinity Capture of ADC:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each plasma aliquot.
-
Incubate for 1-2 hours at room temperature with gentle rotation to capture the ADC.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Sample Preparation:
-
Add elution buffer to the beads and incubate for 5-10 minutes to elute the ADC.
-
Separate the beads on a magnetic rack and transfer the eluate to a new tube.
-
Immediately neutralize the eluate with neutralization buffer.
-
For analysis of the released payload, precipitate the proteins in the supernatant from step 2.2 with 3 volumes of cold ACN. Centrifuge and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC and the supernatant containing the free payload separately by LC-MS.
-
Use a suitable reverse-phase column (e.g., C4 for intact ADC, C18 for payload).
-
Employ a gradient of water with 0.1% formic acid (Mobile Phase A) and ACN with 0.1% formic acid (Mobile Phase B).
-
Monitor the intact ADC mass and the mass of the free payload.
-
-
Data Analysis:
-
Quantify the amount of intact ADC and free payload at each time point by integrating the respective peak areas.
-
Calculate the percentage of ADC remaining and payload released over time.
-
Determine the half-life (t½) of the ADC in plasma.
-
In Vitro Cathepsin B Cleavage Assay using HPLC
Objective: To quantify the rate of drug release from a Val-Cit-PAB-linked ADC upon incubation with Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Activation buffer (e.g., assay buffer containing 10 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in ACN)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column (e.g., C18, 3.5 µm)
Procedure:
-
Enzyme Activation:
-
Prepare a stock solution of Cathepsin B in assay buffer.
-
Activate the enzyme by incubating it in activation buffer for 15-30 minutes at 37°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10-20 µM.
-
Initiate the reaction by adding the activated Cathepsin B to a final concentration of 100-200 nM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples at high speed for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the C18 column.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of the released payload and the remaining ADC-payload at a suitable wavelength (e.g., 254 nm or the payload's specific absorbance maximum).
-
-
Data Analysis:
-
Integrate the peak area of the released payload at each time point.
-
Create a standard curve of the free payload to quantify its concentration.
-
Plot the concentration of the released payload versus time to determine the initial rate of cleavage.
-
Conclusion
The Val-Cit-PAB moiety represents a highly successful and widely adopted strategy for achieving tumor-specific drug release in the context of ADCs. Its clever design, which combines enzymatic specificity with a self-immolative chemical trigger, provides a robust mechanism for delivering potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. A thorough understanding of its function, coupled with rigorous quantitative analysis and well-defined experimental protocols, is essential for the continued development and optimization of this critical drug delivery platform. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Cysteine-Directed Conjugation of Mal-Phe-C4-Val-Cit-PAB-DMEA to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] An ADC consists of three primary components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The design of the linker is critical, as it must remain stable in circulation and then efficiently release the payload within the target cell.[3][4]
This document provides a detailed protocol for the conjugation of a specific linker-payload, Mal-Phe-C4-Val-Cit-PAB-DMEA , to a monoclonal antibody via cysteine-directed conjugation. This advanced linker system incorporates several key features:
-
Maleimide (Mal) Group: A thiol-reactive moiety for site-specific conjugation to cysteine residues on the antibody.[5]
-
Valine-Citrulline (Val-Cit) Dipeptide: An enzymatically cleavable sequence that is selectively hydrolyzed by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[6][7][8]
-
p-Aminobenzyl (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[6]
-
DMEA Payload: A potent cytotoxic agent. For the context of this protocol, we refer to DMEA as part of a nemorubicin-derivative payload (e.g., DMEA-PNU-159682), which acts as a DNA-damaging agent.[9]
This protocol outlines the partial reduction of the antibody's interchain disulfide bonds, the conjugation reaction with the maleimide-functionalized linker-payload, and the subsequent purification and characterization of the resulting ADC.
Mechanism of Action
The therapeutic efficacy of an ADC is contingent upon a sequence of events, starting from systemic administration and culminating in the targeted killing of cancer cells.
Caption: ADC Mechanism of Action from administration to cell apoptosis.
The process begins with the ADC circulating in the bloodstream, where the linker remains stable to prevent premature drug release.[4][10] Upon reaching the tumor site, the antibody portion of the ADC binds specifically to its target antigen on the surface of a cancer cell.[2] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome.[10][11] The endosome then fuses with a lysosome, exposing the ADC to a highly acidic and enzyme-rich environment.[11] Within the lysosome, proteases like Cathepsin B recognize and cleave the Val-Cit dipeptide sequence of the linker.[6][12] This cleavage initiates the spontaneous self-immolation of the PAB spacer, leading to the release of the active DMEA payload directly inside the cancer cell.[6] The freed payload can then exert its cytotoxic effect, such as inducing DNA damage, which ultimately leads to apoptotic cell death.[13][14]
Experimental Protocols
This section provides a step-by-step methodology for the synthesis and initial evaluation of a cysteine-linked ADC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., IgG1) | In-house/Commercial | Targeting vehicle |
| This compound | Commercial | Linker-Payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Reducing Agent |
| Borate Buffered Saline (BBS), pH 7.4 | In-house Preparation | Reaction & Storage Buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Standard Supplier | Solvent for Linker-Payload |
| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | MilliporeSigma | Buffer Exchange/Purification |
| Zeba™ Spin Desalting Columns (7K MWCO) | Thermo Fisher | Purification |
| HPLC System (SEC, HIC, RP) | Standard Supplier | ADC Characterization |
| Mass Spectrometer (e.g., Q-TOF) | Standard Supplier | DAR Confirmation |
Protocol Part 1: Antibody Reduction
This step partially reduces the interchain disulfide bonds of the antibody to generate free sulfhydryl (thiol) groups for conjugation. The number of accessible thiols can be controlled by optimizing the molar equivalents of the reducing agent and reaction time.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable, degassed buffer such as Borate Buffered Saline (BBS) at pH 7.4. It is critical to use a buffer free of any primary amines or thiols.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the same reaction buffer.
-
Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A starting point is 3-6 molar equivalents of TCEP per mole of antibody.[15][16]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[16][17]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or through buffer exchange with centrifugal filters. This step is crucial as residual TCEP can react with the maleimide linker-payload.
Protocol Part 2: Conjugation Reaction
This protocol involves the Michael addition reaction between the maleimide group of the linker-payload and the newly generated free thiols on the antibody.
-
Linker-Payload Preparation: Dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[18] This should be done immediately before use to minimize hydrolysis of the maleimide group.
-
Conjugation: To the reduced and purified antibody solution, add a slight molar excess of the linker-payload stock solution. A starting point is a 5-10 fold molar excess of the linker-payload relative to the antibody.[17]
-
Reaction Conditions: Allow the conjugation reaction to proceed for 1-2 hours at room temperature (20-25°C) or overnight at 4°C, protected from light. The reaction buffer pH should be maintained between 7.0 and 7.5 for optimal maleimide-thiol reactivity.[18]
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
Protocol Part 3: ADC Purification
Purification is necessary to remove unconjugated linker-payload, solvents, and any reaction byproducts.
-
Primary Purification: The primary method for purification is Size-Exclusion Chromatography (SEC), which separates the larger ADC from the smaller, unconjugated linker-payload molecules.
-
Alternative Methods: Alternatively, buffer exchange using centrifugal filters (10 kDa MWCO) or dialysis can be performed for smaller-scale preparations. Repeat the buffer exchange process 3-5 times to ensure complete removal of impurities.
-
Final Formulation: The purified ADC should be formulated in a suitable storage buffer (e.g., PBS or BBS) and the concentration determined by UV-Vis spectrophotometry at 280 nm.
-
Storage: Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.[18]
Caption: Experimental workflow for ADC conjugation and characterization.
ADC Characterization and Data Presentation
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[1][19] Key quality attributes include the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is the average number of drug molecules conjugated to a single antibody and is a critical parameter affecting both the potency and pharmacokinetics of the ADC.[19]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on the number of conjugated drugs.[20] The increasing hydrophobicity of the linker-payload results in longer retention times for species with higher DAR values (DAR2, DAR4, etc.). The average DAR is calculated from the weighted area of each peak.[]
-
Reversed-Phase Liquid Chromatography (RP-LC): For cysteine-conjugated ADCs, the sample can be analyzed under reducing conditions to separate the light and heavy chains. RP-HPLC can then resolve the unconjugated chains from those carrying one or more drug molecules.[20][22]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS provides a precise measurement of the molecular weight, allowing for the identification of different drug-loaded species and the calculation of the average DAR.[23][24]
Table 1: Representative DAR Analysis Data by HIC
| Peak ID | Retention Time (min) | Peak Area (%) | Inferred DAR | Weighted Value (Area x DAR) |
| 1 | 8.5 | 10.2 | 0 | 0.0 |
| 2 | 12.1 | 35.5 | 2 | 71.0 |
| 3 | 14.8 | 45.3 | 4 | 181.2 |
| 4 | 16.9 | 8.1 | 6 | 48.6 |
| 5 | 18.5 | 0.9 | 8 | 7.2 |
| Total | 100.0 | 308.0 | ||
| Average DAR | 3.08 |
Note: Average DAR is calculated as the sum of weighted values divided by the total peak area (100).
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[1] Aggregation can affect the stability and immunogenicity of the ADC.
-
SDS-PAGE: Analysis under non-reducing and reducing conditions can provide qualitative information about the successful conjugation and integrity of the antibody chains.
In Vitro Cytotoxicity Assay
The biological activity of the ADC is determined by assessing its ability to kill target cancer cells in vitro. The half-maximal inhibitory concentration (IC₅₀) is a key metric of ADC potency.[25]
Protocol: MTT/XTT Assay
-
Cell Seeding: Seed a target antigen-positive cancer cell line in a 96-well plate at an appropriate density and allow cells to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the purified ADC, a non-targeted ADC control, and the unconjugated antibody.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Reagent: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[25] Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt to a colored formazan product.[25]
-
Absorbance Measurement: For MTT, solubilize the formazan crystals with DMSO or SDS and read the absorbance. For XTT, the product is water-soluble and absorbance can be read directly.[25]
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[25]
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Control Cell Line (Antigen-Negative) IC₅₀ (nM) |
| Test ADC | 0.58 | > 1000 |
| Non-Targeted ADC | > 1000 | > 1000 |
| Unconjugated Antibody | No effect | No effect |
| Free DMEA Payload | 0.02 | 0.03 |
Conclusion
This application note provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. The detailed protocols for antibody reduction, conjugation, purification, and characterization enable researchers to produce and evaluate high-quality ADCs. The combination of a site-specific conjugation strategy with a protease-cleavable linker system represents a sophisticated approach in the development of next-generation targeted cancer therapies. Careful optimization of each step and thorough characterization of the final product are paramount to achieving a safe and effective therapeutic agent.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioivt.com [bioivt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 22. hpst.cz [hpst.cz]
- 23. rapidnovor.com [rapidnovor.com]
- 24. sciex.com [sciex.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Mal-Phe-C4-Val-Cit-PAB-DMEA in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload in the development of Antibody-Drug Conjugates (ADCs). This document outlines the structure and mechanism of action of the linker-payload, detailed protocols for conjugation and characterization, and methods for evaluating the stability and efficacy of the resulting ADC.
Introduction to this compound
The this compound is a sophisticated linker-payload system designed for the targeted delivery of cytotoxic agents to cancer cells. It comprises several key functional components:
-
Maleimide (Mal): A reactive group that specifically forms a stable covalent bond with free thiol (sulfhydryl) groups on cysteine residues of a monoclonal antibody (mAb).[]
-
Phenylalanine-C4 (Phe-C4): A hydrophobic spacer element that can influence the physicochemical properties of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the attached drug in its active form.[2]
-
Dimethylaminoethylamine (DMEA): A moiety that can enhance the solubility and reduce the aggregation of the linker-payload and the final ADC, potentially improving its pharmacokinetic properties.[]
The targeted delivery and controlled release mechanism of this linker-payload system aims to maximize the therapeutic window of the ADC by increasing its efficacy against cancer cells while minimizing systemic toxicity.
Experimental Protocols
This protocol describes the conjugation of the this compound linker-payload to a monoclonal antibody via a thiol-maleimide reaction. The process involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, followed by the conjugation reaction with the maleimide-containing linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker-payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0, degassed
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add a 1.5 to 2-fold molar excess of the dissolved linker-payload to the reduced antibody solution per thiol group.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR).
-
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
Method 1: UV-Vis Spectroscopy
This method is a rapid way to estimate the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC at 280 nm and the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the quantification of different drug-loaded species.
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC onto the column.
-
Elute the ADC species with a decreasing salt gradient.
-
The retention time increases with the number of conjugated drug molecules.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
This assay evaluates the stability of the ADC in plasma, monitoring for premature drug release.
Materials:
-
Purified ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human and mouse plasma at a concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and any released payload.
-
Calculate the percentage of intact ADC remaining at each time point to determine the stability profile. Val-Cit linkers are known to be stable in human plasma but can show instability in mouse plasma due to cleavage by carboxylesterase 1C.[3]
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
These studies evaluate the anti-tumor activity and tolerability of the ADC in animal models.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for xenograft model
-
Purified ADC
-
Vehicle control
Procedure:
-
Xenograft Model Establishment:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
MTD Study:
-
Administer escalating single doses of the ADC to different groups of tumor-bearing mice.
-
Monitor the mice for signs of toxicity and body weight loss for at least 14 days.
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than 20% body weight loss.
-
-
Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups (vehicle control, unconjugated antibody, and ADC at one or more dose levels below the MTD).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor until tumors in the control group reach a predetermined size or for a specified duration.
-
Evaluate the anti-tumor activity based on tumor growth inhibition.
-
Data Presentation
Quantitative data from the characterization and evaluation of an ADC are crucial for its development. The following tables provide a template for summarizing such data. Note: The data presented below are representative examples for ADCs with similar Val-Cit-PAB linkers and are for illustrative purposes only. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: ADC Conjugation and Characterization
| Parameter | Representative Value | Method |
| Average DAR | 3.5 - 4.5 | HIC / UV-Vis |
| Conjugation Efficiency | >90% | HIC |
| Monomer Purity | >95% | SEC |
| Endotoxin Level | < 1 EU/mg | LAL Assay |
Table 2: In Vitro Plasma Stability
| Species | Time (hours) | % Intact ADC Remaining |
| Human | 168 | >95% |
| Mouse | 168 | ~30% |
Table 3: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High HER2 | 10 - 50 |
| NCI-N87 | High HER2 | 15 - 60 |
| MDA-MB-468 | HER2 Negative | >1000 |
Table 4: In Vivo Efficacy and Tolerability
| Parameter | Representative Value | Animal Model |
| MTD (single dose) | 10 mg/kg | Nude Mice |
| Efficacious Dose | 3 - 5 mg/kg | NCI-N87 Xenograft |
| Tumor Growth Inhibition | >80% | NCI-N87 Xenograft |
Visualizations
Visual representations of key processes and workflows can aid in understanding the principles of ADC development.
References
Application Notes and Protocols for Site-Specific ADC Synthesis Using Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Mal-Phe-C4-Val-Cit-PAB-DMEA, a sophisticated, cleavable linker, in the site-specific synthesis of ADCs.
The this compound linker is designed for enhanced stability and controlled payload release. Its key components include:
-
Maleimide (Mal): Enables covalent, site-specific conjugation to thiol groups on the antibody, such as those from reduced interchain disulfides or engineered cysteines.
-
Phenylalanine-C4 (Phe-C4): A spacer element that can influence the physicochemical properties of the linker.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted payload release within cancer cells.[1]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that releases the unconjugated payload upon cleavage of the Val-Cit linker.
-
Dimethylaminoethylamine (DMEA): A moiety designed to enhance the solubility and improve the pharmacokinetic properties of the ADC.[1]
These application notes provide a comprehensive guide to the synthesis, characterization, and in vitro evaluation of ADCs utilizing the this compound linker.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data for a hypothetical ADC synthesized using the this compound linker. This data is provided for exemplary purposes to guide researchers in their experimental design and data analysis. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy / HIC |
| Conjugation Efficiency | >95% | SDS-PAGE / HIC |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
Table 2: In Vitro Cytotoxicity (MTT Assay)
| Cell Line | Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cell Line A | High | 1.5 | 0.1 |
| Cell Line B | Low | 50.2 | 0.1 |
| Cell Line C | Negative | >1000 | 0.1 |
Table 3: Illustrative In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 10 | 15 |
| ADC with this compound | 3 | 65 |
| ADC with this compound | 10 | 95 |
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation
This protocol describes the site-specific conjugation of a payload equipped with the this compound linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
-
SDS-PAGE apparatus
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the solution through a desalting column equilibrated with PBS.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Immediately dissolve the this compound-Payload in DMSO to a stock concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the dissolved linker-payload to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Gently mix and incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.
-
Incubate for 20 minutes at room temperature.
-
Purify the ADC from unconjugated linker-payload and other small molecules using a desalting column or tangential flow filtration, exchanging the buffer to PBS, pH 7.4.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the payload. Alternatively, use HIC for a more detailed analysis of the different drug-loaded species.
-
Purity and Aggregation: Assess the monomeric purity and the presence of aggregates using SEC.
-
Conjugation Efficiency: Analyze the conjugation reaction by SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the linker-payload to the antibody chains.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency of the synthesized ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Synthesized ADC
-
Unconjugated antibody (control)
-
Free cytotoxic payload (control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted solutions. Include wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
-
Visualizations
Diagram 1: ADC Synthesis Workflow
References
Application Note: Determination of Drug-to-Antibody Ratio for ADCs Utilizing a Cleavable Mal-Phe-C4-Val-Cit-PAB-DMEA Linker
Audience: Researchers, scientists, and drug development professionals involved in the characterization and quality control of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic's efficacy and safety. An optimal DAR ensures sufficient payload delivery to the target cells while minimizing off-target toxicity. This application note provides detailed protocols for determining the DAR of an ADC conjugated with a Mal-Phe-C4-Val-Cit-PAB-DMEA linker. This linker system contains a maleimide group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) motif, and a self-immolative p-aminobenzyl alcohol (PAB) spacer to release the active drug, DMEA.[1][2][][4][5]
This document outlines three common analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). Each section includes a detailed experimental protocol and representative data presented in tabular format for clarity and comparison.
General Mechanism of Action
The this compound linker facilitates the targeted delivery and controlled release of the cytotoxic payload. The following diagram illustrates the general mechanism of action for an ADC utilizing this cleavable linker.
Experimental Protocols and Data
UV-Vis Spectroscopy for Average DAR Calculation
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[6][][8][9][10] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug. By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[][8][10]
-
Determination of Extinction Coefficients:
-
Prepare stock solutions of the unconjugated monoclonal antibody (mAb) and the free drug-linker (this compound) in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of serial dilutions of the mAb at 280 nm and the drug-linker at its maximum absorbance wavelength (λmax, e.g., 250 nm).
-
Calculate the extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
-
ADC Sample Preparation:
-
Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and the λmax of the drug (Aλmax).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody and the drug in the ADC sample using the following equations, correcting for the contribution of the drug's absorbance at 280 nm:
-
C_drug = Aλmax / ε_drug,λmax
-
A_Ab,280 = A280 - (Aλmax * (ε_drug,280 / ε_drug,λmax))
-
C_Ab = A_Ab,280 / ε_Ab,280
-
-
Calculate the average DAR:
-
Average DAR = C_drug / C_Ab
-
-
| Sample Batch | A280 | Aλmax (250 nm) | Calculated Average DAR |
| ADC Batch 1 | 0.852 | 0.415 | 3.8 |
| ADC Batch 2 | 0.861 | 0.430 | 3.9 |
| ADC Batch 3 | 0.849 | 0.408 | 3.7 |
Table 1: Summary of average DAR values for three different ADC batches as determined by UV-Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[6][11][12][13] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs), providing information on the drug load distribution and the weighted average DAR.[11][12]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Gradient: 100% A to 100% B over 20 minutes.
-
Detection: 280 nm.
-
Injection Volume: 10 µL (of 1 mg/mL ADC).
-
-
Data Analysis:
-
Integrate the peak area for each resolved species (DAR 0, DAR 2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR:
-
Weighted Average DAR = Σ (% Area of species * DAR of species) / 100
-
-
| DAR Species | ADC Batch 1 (% Peak Area) | ADC Batch 2 (% Peak Area) | ADC Batch 3 (% Peak Area) |
| DAR 0 | 5.2 | 4.8 | 6.1 |
| DAR 2 | 25.8 | 24.5 | 27.3 |
| DAR 4 | 58.1 | 60.2 | 55.9 |
| DAR 6 | 10.9 | 10.5 | 10.7 |
| Weighted Average DAR | 3.8 | 3.9 | 3.7 |
Table 2: DAR distribution and weighted average DAR for three ADC batches determined by HIC.
Mass Spectrometry (MS) for Intact Mass Analysis
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a highly accurate method for determining the DAR and drug distribution.[14][15][16] By measuring the mass of the intact ADC, the number of conjugated drugs can be precisely determined. Native MS conditions are often preferred for cysteine-conjugated ADCs to maintain the non-covalent interactions that hold the antibody chains together.[14][16]
-
Sample Preparation:
-
(Optional) Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.
-
Dilute the ADC to an appropriate concentration (e.g., 0.1 mg/mL) in a volatile buffer suitable for MS (e.g., 50 mM ammonium acetate).
-
-
LC-MS System:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
For desalting, a size-exclusion or reversed-phase column can be used with a rapid gradient.
-
-
Mass Spectrometry Conditions (Native MS):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 80 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 250 °C.
-
Mass Range: 2000-6000 m/z.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3, etc., drugs attached.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Weighted Average DAR = Σ (Intensity of species * DAR of species) / Σ (Intensity of all species)
-
-
| DAR Species | ADC Batch 1 (Relative Abundance %) | ADC Batch 2 (Relative Abundance %) | ADC Batch 3 (Relative Abundance %) |
| DAR 0 | 5.5 | 5.1 | 6.4 |
| DAR 1 | 2.1 | 2.3 | 2.5 |
| DAR 2 | 25.5 | 24.2 | 27.0 |
| DAR 3 | 10.2 | 10.8 | 9.9 |
| DAR 4 | 56.7 | 57.6 | 54.2 |
| Weighted Average DAR | 3.8 | 3.9 | 3.7 |
Table 3: DAR distribution and weighted average DAR for three ADC batches determined by LC-MS.
Summary and Comparison of Methods
The three methods presented provide complementary information for the characterization of ADCs.
| Method | Information Provided | Throughput | Complexity |
| UV-Vis Spectroscopy | Average DAR | High | Low |
| HIC | Average DAR and drug load distribution | Medium | Medium |
| Mass Spectrometry | Precise mass, average DAR, and drug load distribution | Low-Medium | High |
Table 4: Comparison of analytical methods for DAR determination.
UV-Vis spectroscopy is a valuable tool for rapid, high-throughput screening and routine quality control of the average DAR.[6][] HIC provides more detailed information on the distribution of different drug-loaded species, which is crucial for understanding the heterogeneity of the ADC product.[11][12] Mass spectrometry offers the most detailed and accurate characterization, confirming the identity of each species and providing an orthogonal method for determining the DAR.[14][15][16] A combination of these techniques is often employed for the comprehensive characterization of ADCs during development and manufacturing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Payload Attachment using Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Phe-C4-Val-Cit-PAB-DMEA linker is a sophisticated, cleavable linker system designed for the development of antibody-drug conjugates (ADCs). This linker facilitates the covalent attachment of cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells. Its multi-component structure is engineered for optimal performance, including stability in circulation and efficient, selective payload release within the target cell. This document provides detailed application notes and experimental protocols for the use of this advanced linker in ADC development.
The key components of the this compound linker and their functions are:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody, typically from reduced interchain disulfides.
-
Phenylalanine (Phe)-C4: A spacer element that can influence the physicochemical properties of the resulting ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1]
-
p-aminobenzyl carbamate (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, releases the active payload.
-
Dimethylaminoethylamine (DMEA): A moiety that enhances the solubility and pharmacokinetic properties of the ADC, contributing to prolonged circulation and reduced non-specific binding.[2]
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a sequence of events that ensure targeted cytotoxicity.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event initiates receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[1]
-
Payload Release: The enzymatic cleavage of the Val-Cit linker triggers the spontaneous self-immolation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Data Presentation
Table 1: Representative Plasma Stability of Val-Cit Linker-Based ADCs
The following table summarizes representative data on the stability of ADCs containing Val-Cit linkers in plasma from different species. While this data is not specific to the this compound linker, it provides a general expectation of stability for this class of linkers.
| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| anti-HER2-EVCit-MMAF | Human | 28 | >95% | [3] |
| anti-HER2-VCit-MMAF | Mouse (BALB/c) | 14 | <5% | [3] |
| anti-HER2-EVCit-MMAF | Mouse (BALB/c) | 14 | ~100% | [3] |
| Trastuzumab-vc-MMAE | Rat (Sprague Dawley) | 7 | ~25% | [4] |
Note: The stability of Val-Cit linkers can vary significantly between species, with notably lower stability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[3] The inclusion of a glutamic acid residue (E) in the EVCit linker has been shown to improve stability in mouse plasma.[3]
Table 2: Representative Cathepsin B-Mediated Payload Release
This table presents example data on the release of a payload (MMAE) from a Val-Cit linker-based ADC upon incubation with purified Cathepsin B.
| ADC Construct | Enzyme | Incubation Time (hours) | % Payload Release | Reference |
| anti-HER2-VC(S)-MMAE | Cathepsin B | 3 | High | [5][6] |
| anti-HER2-VC(S)-MMAE | Cathepsin K | 3 | Moderate | [5][6] |
| anti-HER2-VC(S)-MMAE | Cathepsin L | 3 | High | [5][6] |
| anti-HER2-VC(S)-MMAE | Cathepsin S | 3 | Moderate | [5][6] |
| Camptothecin-Linker | Cathepsin B | 9 | 97.77% | [7] |
Note: While the Val-Cit linker is designed to be a substrate for Cathepsin B, other lysosomal cysteine proteases such as Cathepsin K, L, and S can also contribute to its cleavage.[5][6]
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide moiety of the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed reaction buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5)
-
Desalting column (e.g., Sephadex G-25) or centrifugal concentrators (30 kDa MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in the degassed reaction buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add a 10- to 20-fold molar excess of the TCEP solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column pre-equilibrated with the reaction buffer or by buffer exchange using centrifugal concentrators.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol outlines the conjugation of the maleimide-activated linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound-Payload, dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Reaction buffer (as in Protocol 1)
-
Quenching solution (e.g., 10 mM N-acetyl-L-cysteine)
Procedure:
-
Linker-Payload Preparation: Prepare a stock solution of the this compound-Payload in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker-payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light, with gentle mixing.
-
Quenching: Add a 2-fold molar excess of the quenching solution relative to the linker-payload to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of payload molecules conjugated to each antibody, or the drug-to-antibody ratio (DAR), is a critical quality attribute of an ADC. This can be determined using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Method A: UV-Vis Spectroscopy
This method is suitable when the payload has a distinct UV absorbance maximum from the antibody (typically at 280 nm).[8][][10][11]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Method B: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated payload molecules, as each payload adds to the overall hydrophobicity of the antibody.[8][][12]
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute the ADC species using a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different numbers of conjugated payloads (DAR 2, 4, 6, 8, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.[]
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, monitoring for premature payload release.
Materials:
-
Purified ADC
-
Human, rat, and mouse plasma (citrate-anticoagulated)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of approximately 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.
Protocol 5: In Vitro Payload Release Assay
This assay evaluates the efficiency of payload release in the presence of the target enzyme, Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding Cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
Visualizations
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: General workflow for ADC conjugation and characterization.
Caption: Role of Cathepsin B in ADC payload release and cancer progression.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Analytical Characterization of ADCs with a Mal-Phe-C4-Val-Cit-PAB-DMEA Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The precise characterization of their critical quality attributes is paramount for ensuring safety and efficacy. This document provides detailed application notes and experimental protocols for the analytical characterization of an ADC featuring a maleimide-phenylalanine-C4-valine-citrulline-p-aminobenzylcarbamate-dimethyl-ethylenediamine (Mal-Phe-C4-Val-Cit-PAB-DMEA) linker conjugated to a potent payload. The cleavable Val-Cit linker is designed for enzymatic cleavage within the target cell, leading to the release of the cytotoxic drug.[1]
A crucial aspect of ADC characterization is the determination of the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[2] An optimal DAR is critical, as a low DAR may reduce potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[3] This document outlines orthogonal analytical methods for comprehensive ADC characterization, including UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS)-based techniques.
Analytical Methods Overview
A multi-faceted analytical approach is essential for the comprehensive characterization of ADCs. The following methods provide orthogonal data on the average DAR, drug distribution, and molecular integrity of the ADC.
| Analytical Method | Information Provided | Key Advantages |
| UV/Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Rapid and straightforward method for determining the average DAR of the bulk ADC population.[1][4] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, presence of unconjugated antibody, and identification of different drug-loaded species. | Separates ADC species based on hydrophobicity under non-denaturing conditions, preserving the native structure.[5][6] |
| Intact LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the intact ADC and its different drug-loaded species, providing an accurate average DAR. | Provides high-resolution mass information for unambiguous identification of DAR species.[7][8] |
| Reduced RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) | Determines the drug load on the light and heavy chains of the antibody following reduction. | Offers an orthogonal method to HIC and intact MS for DAR calculation and provides insights into the conjugation distribution between antibody subunits.[9] |
Experimental Protocols
Average DAR Determination by UV/Vis Spectroscopy
Principle: This method relies on the differential absorbance of the antibody and the payload at two distinct wavelengths. By applying the Beer-Lambert law, the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the average DAR.[10][11] This technique requires that the antibody and the drug have unique absorbance maxima.[10]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (mAb) and the free linker-payload at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax-drug).
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS, pH 7.4) at a concentration that provides absorbance readings within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the ADC sample at 280 nm and λmax-drug.
-
-
Calculation of Average DAR:
-
Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)
-
Average DAR = C_Drug / C_Ab
-
-
DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. Since the linker-payload is typically hydrophobic, the retention time of the ADC on the HIC column increases with the number of conjugated drugs.[5][12] This allows for the separation of different DAR species (DAR0, DAR2, DAR4, etc.) and the calculation of the weighted average DAR from the peak areas.[10]
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).[12]
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 with 25% (v/v) Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20-30 minutes).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Representative HIC Data for a Cysteine-Linked ADC:
| Peak ID | DAR Species | Retention Time (min) | Peak Area (%) |
| 1 | DAR 0 (Unconjugated) | 5.2 | 5.1 |
| 2 | DAR 2 | 8.9 | 24.5 |
| 3 | DAR 4 | 12.3 | 45.2 |
| 4 | DAR 6 | 15.1 | 20.3 |
| 5 | DAR 8 | 17.5 | 4.9 |
| Weighted Average DAR | 4.0 |
Intact ADC Analysis by LC-MS
Principle: This method provides a direct measurement of the molecular weights of the different drug-loaded ADC species. The ADC sample is introduced into a high-resolution mass spectrometer, and the resulting mass spectrum shows a distribution of species corresponding to the unconjugated antibody and the antibody conjugated with one or more linker-payloads.
Protocol:
-
Instrumentation and Column:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for large proteins (e.g., Agilent Poroshell 300SB-C8).[7]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 75 °C.[7]
-
Gradient: A suitable gradient to elute the ADC.
-
MS settings optimized for intact protein analysis in positive ion mode.
-
-
Sample Preparation:
-
Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. Optional deglycosylation with PNGase F can simplify the mass spectrum.[7]
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Representative Intact Mass Data:
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,000 | 148,002 | 5.5 |
| DAR 2 | 150,200 | 150,203 | 24.1 |
| DAR 4 | 152,400 | 152,405 | 44.8 |
| DAR 6 | 154,600 | 154,606 | 20.8 |
| DAR 8 | 156,800 | 156,809 | 4.8 |
| Weighted Average DAR | 4.0 |
Reduced ADC Analysis by RP-HPLC
Principle: The ADC is treated with a reducing agent (e.g., DTT) to break the interchain disulfide bonds, separating the antibody into its light and heavy chains. RP-HPLC is then used to separate the unconjugated and drug-conjugated light and heavy chains. The DAR is calculated based on the relative peak areas of these species.
Protocol:
-
Instrumentation and Column:
-
UHPLC system with a UV detector, optionally coupled to a mass spectrometer.
-
Reversed-phase column (e.g., Agilent PLRP-S).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A suitable gradient to separate the light and heavy chains and their conjugated forms.
-
-
Sample Preparation (Reduction):
-
Dilute the ADC to 1 mg/mL in a suitable buffer.
-
Add DTT to a final concentration of 50 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the distribution of drug-loaded chains.
-
Representative Reduced RP-HPLC Data:
| Peak ID | Chain | Drug Load | Peak Area (%) |
| 1 | Light Chain | 0 | 25.3 |
| 2 | Light Chain | 1 | 74.7 |
| 3 | Heavy Chain | 0 | 2.1 |
| 4 | Heavy Chain | 1 | 15.8 |
| 5 | Heavy Chain | 2 | 48.5 |
| 6 | Heavy Chain | 3 | 33.6 |
| Calculated Average DAR | 4.0 |
Visualizations
Experimental Workflow for ADC Characterization
Caption: Experimental workflow for ADC characterization.
Signaling Pathway of the DMEA-PNU-159682 Payload
The DMEA-PNU-159682 payload acts as a potent DNA topoisomerase II inhibitor. PNU-159682, a metabolite of the anthracycline nemorubicin, intercalates into DNA and inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of action of the DMEA-PNU-159682 payload.
References
- 1. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 2. nbe-therapeutics.com [nbe-therapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Enzymatic Cleavage Assay of Mal-Phe-C4-Val-Cit-PAB-DMEA ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component of ADC design, ensuring stability in circulation and facilitating payload release at the target site. The Mal-Phe-C4-Val-Cit-PAB-DMEA linker is an enzymatically cleavable linker system designed for selective payload delivery within cancer cells.[]
The maleimide (Mal) group allows for stable conjugation to the antibody, while the Valine-Citrulline (Val-Cit) dipeptide serves as a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.[][2][3][4] Upon cleavage of the Val-Cit linker, a self-immolative p-aminobenzyl (PAB) spacer facilitates the release of the DMEA-conjugated payload.[] The dimethylaminoethyl (DMEA) moiety is incorporated to enhance the solubility and pharmacokinetic properties of the ADC.[]
This document provides detailed application notes and protocols for performing an in vitro enzymatic cleavage assay to evaluate the release of the DMEA-conjugated payload from a this compound ADC.
Principle of the Assay
This assay measures the rate and extent of payload release from the ADC in the presence of the lysosomal enzyme Cathepsin B. The ADC is incubated with the enzyme under conditions that mimic the lysosomal environment. At various time points, aliquots of the reaction are taken, and the cleavage reaction is stopped. The amount of released payload is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Mechanism of Action
The targeted delivery and intracellular processing of a this compound ADC involves a series of steps from cell surface binding to payload release within the lysosome.
Caption: Intracellular processing of the ADC.
Experimental Workflow
The following diagram outlines the general workflow for the enzymatic cleavage assay.
Caption: Workflow for the enzymatic cleavage assay.
Data Presentation
The quantitative data from the enzymatic cleavage assay should be summarized in a clear and structured table to allow for easy comparison of payload release over time.
| Time Point (Hours) | Concentration of Released Payload (µM) | Percentage of Payload Release (%) |
| 0 | 0.01 | 1.0 |
| 1 | 0.15 | 15.0 |
| 4 | 0.45 | 45.0 |
| 8 | 0.70 | 70.0 |
| 24 | 0.92 | 92.0 |
| Caption: Representative data for Cathepsin B-mediated payload release from a this compound ADC (Initial ADC concentration: 1 µM). |
Experimental Protocols
Materials and Reagents:
-
This compound ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 1% formic acid in acetonitrile)
-
HPLC or LC-MS/MS system
-
Thermomixer or water bath
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for In Vitro Cathepsin B Cleavage Assay (HPLC-Based):
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the this compound ADC in an appropriate buffer (e.g., PBS) to a stock concentration of 10 µM.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions. Prepare a working solution in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC stock solution and pre-warmed assay buffer to achieve a final ADC concentration of 1 µM.
-
Pre-incubate the ADC solution at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Gently mix the solution.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to separate and quantify the released DMEA-payload.[5]
-
Use a standard curve of the free DMEA-payload to determine its concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point using the following formula: % Payload Release = (Concentration of Released Payload / Initial Concentration of ADC-conjugated Payload) x 100
-
Plasma Stability Assay (Control):
To assess the stability of the linker in a more physiological environment, a plasma stability assay can be performed.
-
Incubate the ADC (e.g., 1 µM) in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.
-
Process the plasma samples (e.g., by protein precipitation with acetonitrile) to extract the ADC and any released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.
This control experiment helps to determine the degree of non-specific payload release in the absence of high concentrations of lysosomal proteases.
Conclusion
The enzymatic cleavage assay is a crucial in vitro tool for the characterization of ADCs with cleavable linkers. The protocols and information provided here offer a comprehensive guide for researchers to assess the performance of this compound ADCs. By understanding the kinetics of payload release, scientists can optimize ADC design to enhance therapeutic efficacy and minimize off-target toxicity.
References
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-Phe-C4-Val-Cit-PAB-DMEA in Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Phe-C4-Val-Cit-PAB-DMEA is a sophisticated linker-payload system designed for the targeted delivery of imaging agents. Its multi-component structure is engineered for stability in circulation and specific release of the imaging moiety within the target microenvironment, making it a valuable tool for molecular imaging applications in research and drug development.[1] This document provides detailed application notes and protocols for the use of this compound in the development of targeted imaging probes.
The key components of this linker system each serve a distinct purpose:
-
Mal (Maleimide): Enables covalent conjugation to thiol groups (-SH) on targeting moieties such as antibodies or peptides.[1]
-
Phe-C4-Val-Cit (Phenylalanine-C4-Valine-Citrulline): A peptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached imaging agent in its active form.
-
DMEA (Dimethylaminoethanol): A moiety designed to enhance the solubility and improve the pharmacokinetic properties of the resulting imaging conjugate.[1]
Principle of Action
The targeted imaging agent, once administered, circulates systemically. The targeting moiety (e.g., an antibody) directs the conjugate to specific cells or tissues. Upon binding to its target, the conjugate is internalized, typically via endocytosis. Within the lysosomal compartment of the cell, the Val-Cit linker is cleaved by proteases, initiating the self-immolation of the PAB spacer and subsequent release of the imaging agent. This localized activation enhances the signal-to-background ratio, providing a clearer image of the target area.
Caption: Mechanism of action of the imaging conjugate.
Quantitative Data
While specific in vivo performance data for an imaging agent constructed with the precise this compound linker is not extensively available in published literature, the following tables provide illustrative data based on the known characteristics of similar antibody-drug conjugates and molecular imaging agents employing Val-Cit linkers. These values should be considered as representative examples, and actual performance will depend on the specific antibody, imaging agent, and tumor model used.
Table 1: Illustrative In Vivo Biodistribution Data
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 24h | Percent Injected Dose per Gram (%ID/g) at 48h | Percent Injected Dose per Gram (%ID/g) at 72h |
| Tumor | 15.5 ± 3.2 | 18.2 ± 4.1 | 20.5 ± 4.5 |
| Blood | 5.1 ± 1.1 | 2.5 ± 0.6 | 1.2 ± 0.3 |
| Liver | 8.9 ± 2.0 | 7.5 ± 1.8 | 6.1 ± 1.5 |
| Spleen | 3.2 ± 0.7 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Kidneys | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.8 ± 0.4 |
| Muscle | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Table 2: Illustrative Imaging Performance Metrics
| Metric | Value |
| Tumor-to-Blood Ratio (48h) | 7.3 |
| Tumor-to-Muscle Ratio (48h) | 22.8 |
| Blood Half-life (t½) | 20 - 30 hours |
| In Vitro Stability (in serum, 48h) | > 95% intact conjugate |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a targeting antibody and subsequent use in molecular imaging studies.
Protocol 1: Conjugation of this compound to a Thiol-Containing Targeting Moiety
This protocol describes the conjugation of the maleimide-functionalized linker to a reduced antibody.
Materials:
-
Targeting antibody (e.g., IgG)
-
This compound with attached imaging agent (e.g., fluorophore or chelator for radiolabeling)
-
Reducing agent (e.g., TCEP, DTT)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching solution: N-ethylmaleimide or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in conjugation buffer to a final concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-imaging agent in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the reduced antibody solution, slowly add a 5-10 fold molar excess of the dissolved linker-payload while gently stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (relative to the initial linker-payload amount) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-imaging agent conjugate using SEC or dialysis to remove unreacted linker-payload and quenching agent.
-
For SEC, use a column with an appropriate molecular weight cutoff, eluting with PBS.
-
For dialysis, use a cassette with a suitable molecular weight cutoff (e.g., 10 kDa) and dialyze against PBS at 4°C with multiple buffer changes.
-
-
Characterization:
-
Determine the concentration of the final conjugate using a protein assay (e.g., BCA).
-
Determine the imaging agent-to-antibody ratio (IAR) by UV-Vis spectrophotometry (for fluorophores) or by measuring radioactivity (for radiolabeled agents).
-
Caption: Workflow for antibody conjugation.
Protocol 2: In Vitro Cell-Based Imaging Assay
This protocol outlines a method to assess the specific binding and internalization of the imaging conjugate in vitro.
Materials:
-
Target antigen-positive and -negative cell lines
-
Cell culture medium and supplements
-
Antibody-imaging agent conjugate
-
Fluorescence microscope or plate reader
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in appropriate well plates or chamber slides and allow them to adhere overnight.
-
-
Incubation with Conjugate:
-
Prepare serial dilutions of the antibody-imaging agent conjugate in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the conjugate.
-
For a blocking control, pre-incubate a set of antigen-positive cells with a 50-fold excess of unlabeled antibody for 1 hour before adding the conjugate.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Washing and Staining:
-
Remove the medium containing the conjugate and wash the cells three times with cold PBS.
-
If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Add a nuclear counterstain (e.g., Hoechst) and incubate for 10-15 minutes.
-
Wash the cells again with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Alternatively, quantify the fluorescence intensity using a plate reader.
-
Compare the fluorescence signal between antigen-positive and antigen-negative cells, as well as the blocked control, to determine specificity.
-
Protocol 3: In Vivo Molecular Imaging in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the imaging conjugate in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of an antigen-positive cell line)
-
Antibody-imaging agent conjugate (radiolabeled or fluorescent)
-
Saline or other appropriate vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., PET/SPECT/CT or fluorescence imaging system)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice.
-
-
Administration of Imaging Agent:
-
Administer a defined dose of the antibody-imaging agent conjugate via tail vein injection. The dose will depend on the imaging modality and the specific activity of the probe.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 24, 48, 72 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging system.
-
Acquire images according to the manufacturer's instructions for the imaging system.
-
-
Image Analysis:
-
Reconstruct the images and draw regions of interest (ROIs) around the tumor and major organs (e.g., liver, kidneys, muscle).
-
Quantify the signal intensity in each ROI. For PET/SPECT, this is typically expressed as %ID/g. For fluorescence imaging, this can be radiant efficiency or a similar metric.
-
Calculate tumor-to-background ratios.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs.
-
Weigh each tissue and measure the radioactivity using a gamma counter or the fluorescence using an ex vivo imaging system.
-
Calculate the %ID/g for each tissue to confirm the in vivo imaging results.
-
Caption: Workflow for in vivo molecular imaging.
Disclaimer
The quantitative data presented in this document is for illustrative purposes and is based on the expected performance of similar molecular imaging agents. Researchers should perform their own experiments to determine the specific performance characteristics of their imaging conjugate based on the this compound linker system. The provided protocols are general guidelines and may require optimization for specific antibodies, imaging agents, and experimental models.
References
Application Notes and Protocols for the Purification of ADCs Synthesized with Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload system incorporates a maleimide group for conjugation to the antibody, a protease-cleavable Val-Cit linker for intracellular drug release, and the potent auristatin derivative DMEA as the cytotoxic payload.
The manufacturing of ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species. Therefore, a robust purification process is essential to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product. These application notes provide a detailed, two-step purification protocol for ADCs synthesized with the this compound linker-payload, utilizing Tangential Flow Filtration (TFF) and Hydrophobic Interaction Chromatography (HIC).
Data Presentation
The following tables summarize the expected quantitative data from the purification process of a this compound ADC.
Table 1: Summary of ADC Purification Steps and Yields
| Purification Step | Purpose | Starting Material | Final Product | Yield (%) |
| Tangential Flow Filtration (TFF) | Removal of unconjugated drug-linker and process-related impurities, and buffer exchange. | Crude Conjugation Mixture | Partially Purified ADC | >95% |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on DAR, and removal of aggregates and unconjugated antibody. | TFF Eluate | Purified ADC | ~80% |
| Overall Process | - | Crude Conjugation Mixture | Purified ADC | ~76% |
Table 2: Drug-to-Antibody Ratio (DAR) Distribution Before and After HIC Purification
| ADC Species | Crude ADC (Pre-HIC) (%) | Purified ADC (Post-HIC) (%) |
| DAR 0 (Unconjugated Antibody) | 15 | < 2 |
| DAR 2 | 25 | 10 |
| DAR 4 | 40 | 85 |
| DAR 6 | 15 | < 3 |
| DAR 8 | 5 | < 1 |
| Average DAR | ~3.7 | ~4.0 |
Table 3: Purity and Aggregate Analysis by Size Exclusion Chromatography (SEC-HPLC)
| Sample | Monomer (%) | High Molecular Weight Species (Aggregates) (%) | Low Molecular Weight Species (%) |
| Crude Conjugation Mixture | 85 | 12 | 3 |
| Purified ADC | >98 | < 2 | < 0.5 |
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Buffer Exchange and Removal of Free Drug-Linker
This protocol describes the initial purification step to remove unconjugated this compound and other small molecule impurities from the crude conjugation reaction mixture.
Materials:
-
Crude ADC conjugation mixture
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette
-
Diafiltration Buffer: 20 mM Histidine, 150 mM NaCl, pH 6.0
-
0.1 M NaOH for sanitization
-
Purified water
Procedure:
-
System Preparation: Sanitize the TFF system and membrane cassette with 0.1 M NaOH according to the manufacturer's instructions, followed by flushing with purified water until the pH of the permeate is neutral.
-
Equilibration: Equilibrate the TFF system with Diafiltration Buffer by recirculating the buffer through the system until the permeate has the same pH and conductivity as the buffer.
-
Loading: Load the crude ADC conjugation mixture into the TFF system.
-
Diafiltration: Perform diafiltration with at least 10 diavolumes of Diafiltration Buffer to remove the unconjugated drug-linker and exchange the buffer. Maintain a constant volume in the retentate during this process.
-
Concentration: Concentrate the ADC solution to a target concentration of 10-20 mg/mL.
-
Recovery: Recover the concentrated and diafiltered ADC solution from the system.
-
Analysis: Determine the protein concentration of the recovered ADC solution by measuring the absorbance at 280 nm.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation and Aggregate Removal
This protocol details the separation of ADC species with different DARs and the removal of aggregates and unconjugated antibody. The hydrophobicity of the DMEA payload allows for effective separation based on the number of conjugated drug-linkers.
Materials:
-
TFF-purified ADC
-
HIC column (e.g., Phenyl Sepharose or similar)
-
HPLC or FPLC system
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
0.5 M NaOH for cleaning
Procedure:
-
Sample Preparation: Dilute the TFF-purified ADC with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.5 M. The final protein concentration should be between 1-5 mg/mL.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated HIC column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 column volumes.
-
Fraction Collection: Collect fractions across the elution peak corresponding to the desired DAR species (typically DAR 4). The unconjugated antibody (DAR 0) will elute first, followed by ADC species with increasing DARs. Aggregates may elute at the end of the gradient or during the cleaning step.
-
Analysis of Fractions: Analyze the collected fractions by SEC-HPLC to determine purity and aggregate content, and by a suitable method (e.g., UV-Vis spectroscopy or mass spectrometry) to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired ADC species with high purity and the target DAR.
-
Buffer Exchange: Perform a final buffer exchange of the pooled fractions into a suitable formulation buffer using TFF or dialysis.
-
Column Cleaning and Storage: Clean the HIC column with 0.5 M NaOH and store in an appropriate solution as recommended by the manufacturer.
Visualizations
Caption: Experimental workflow for the purification of ADCs.
Caption: Intracellular pathway of ADC and payload release.
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with Mal-Phe-C4-Val-Cit-PAB-DMEA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the Mal-Phe-C4-Val-Cit-PAB-DMEA linker. The following information addresses common challenges related to ADC aggregation and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary function?
A1: this compound is a cleavable ADC linker.[1][][3] It connects a cytotoxic payload to a monoclonal antibody (mAb). Its key components are:
-
Mal (Maleimide): A reactive group for conjugation to thiol groups (e.g., from cysteine residues) on the antibody.[]
-
Phe-C4-Val-Cit (Phenylalanine-C4-Valine-Citrulline): A peptide sequence that is designed to be cleaved by specific enzymes, such as cathepsin B, which are abundant in the lysosomes of tumor cells.[][]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that releases the payload after the peptide linker is cleaved.[][5]
-
DMEA (Dimethylaminoethyl): This moiety is intended to enhance the solubility and pharmacokinetic properties of the ADC.[]
Q2: What are the primary causes of aggregation in ADCs using a Val-Cit-PAB based linker?
A2: Aggregation of ADCs is a common challenge that can impact stability, efficacy, and safety.[6] For ADCs with a Val-Cit-PAB based linker, key contributing factors include:
-
Hydrophobicity: The conventional valine-citrulline (Val-Cit) linker, along with the PAB spacer, is inherently hydrophobic.[5][6] This hydrophobicity, combined with that of the payload, can lead to the formation of hydrophobic patches on the antibody surface, promoting intermolecular interactions and aggregation.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payload molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[5]
-
Unfavorable Formulation Conditions: The pH, ionic strength, and absence of stabilizing excipients in the formulation buffer can significantly impact ADC stability and lead to aggregation.
-
Manufacturing and Storage Stress: Processes such as conjugation, purification, freeze-thaw cycles, and exposure to elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of my ADC?
A3: The DAR is a critical parameter influencing ADC stability. While a higher DAR can enhance potency, it often comes at the cost of increased aggregation. Efforts to increase the DAR with hydrophobic linkers like Val-Cit-PAB often lead to reduced efficacy, pharmacokinetic stability, and safety due to aggregation.[5] It is crucial to find an optimal balance that maximizes therapeutic efficacy while minimizing the propensity for aggregation.
Troubleshooting Guide for ADC Aggregation
This guide provides a systematic approach to troubleshoot aggregation issues observed with your this compound ADC.
Symptom: Increased High Molecular Weight Species (HMWS) Detected by SEC
If your Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (aggregates) either after conjugation, during purification, or upon storage, consider the following potential causes and solutions.
// Nodes start [label="Start: ADC Aggregation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conjugation [label="Review Conjugation Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; check_formulation [label="Evaluate Formulation Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Assess Storage & Handling", fillcolor="#FBBC05", fontcolor="#202124"]; dar [label="High DAR?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrophobicity [label="Hydrophobic Payload?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ionic [label="Suboptimal pH or Ionic Strength?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; excipients [label="Lack of Stabilizers?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; freeze_thaw [label="Multiple Freeze-Thaw Cycles?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Inappropriate Temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_dar [label="Optimize DAR (e.g., 2-4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrophilic_linker [label="Consider More Hydrophilic Linker\n(e.g., with PEG or charged groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_ph [label="Screen pH (e.g., 5.0-6.5)\n& Ionic Strength (e.g., 50-150 mM NaCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_excipients [label="Add Stabilizing Excipients\n(e.g., Polysorbate 20/80, Sucrose, Arginine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aliquot [label="Aliquot to Minimize Freeze-Thaw", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_temp [label="Store at Recommended Temperature\n(e.g., 2-8°C or -80°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Resolved: Stable ADC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_conjugation; start -> check_formulation; start -> check_storage;
check_conjugation -> dar [label="Check"]; dar -> optimize_dar [label="Yes"]; dar -> hydrophobicity [label="No"]; hydrophobicity -> hydrophilic_linker [label="Yes"]; hydrophobicity -> check_formulation [label="No"];
check_formulation -> ph_ionic [label="Check"]; ph_ionic -> optimize_ph [label="Yes"]; ph_ionic -> excipients [label="No"]; excipients -> add_excipients [label="Yes"]; excipients -> check_storage [label="No"];
check_storage -> freeze_thaw [label="Check"]; freeze_thaw -> aliquot [label="Yes"]; freeze_thaw -> temp [label="No"]; temp -> control_temp [label="Yes"];
optimize_dar -> end; hydrophilic_linker -> end; optimize_ph -> end; add_excipients -> end; aliquot -> end; control_temp -> end; }
References
Technical Support Center: Optimizing Maleimide Conjugation Reactions
Welcome to the technical support center for optimizing conjugation reactions involving the Maleimide-Phenylalanine-C4-Valine-Citrulline-PAB-DMEA (Mal-Phe-C4-Val-Cit-PAB-DMEA) linker. This guide provides detailed answers, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals achieve efficient and stable bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
The optimal pH range for conjugating maleimides to thiols (sulfhydryl groups), such as those on cysteine residues, is between 6.5 and 7.5 .[1][2][3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.[2][3][5]
Q2: Why is maintaining the correct pH so critical for this reaction?
The pH of the reaction buffer is a critical factor that influences reaction speed, selectivity, and the stability of both the maleimide reagent and the final conjugate.[2][4]
-
Below pH 6.5: The reaction rate slows down considerably. This is because the thiol group is more likely to be in its protonated form (-SH), which is less nucleophilic than the reactive thiolate anion (-S⁻).[2][4]
-
Above pH 7.5: The selectivity of the reaction decreases. The maleimide group becomes susceptible to competitive reactions with primary amines (e.g., lysine residues) and is also prone to hydrolysis, which inactivates it.[1][3][4]
Q3: What are the common side reactions associated with maleimide conjugation, and how are they affected by pH?
Several side reactions can occur, complicating the purification and compromising the homogeneity of the final product. The pH plays a significant role in mediating these reactions.
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can be opened by hydrolysis, rendering it inactive for conjugation. This reaction is accelerated at higher pH values (>7.5).[1][3][6] Therefore, aqueous solutions of maleimide-containing linkers should always be prepared immediately before use.[1]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of chemoselectivity.[1][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible, especially in environments rich in other thiols (like glutathione in vivo). This can lead to payload migration and off-target effects.[1][3][4]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][7] This rearrangement is more prominent at physiological or higher pH and can be minimized by performing the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[2][8]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
You observe that your this compound linker is not reacting efficiently with your protein's cysteine residues.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: A logical workflow for diagnosing and solving low conjugation efficiency.
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal pH | The reaction buffer is outside the optimal 6.5-7.5 range. At lower pH, the reaction is too slow; at higher pH, side reactions dominate.[1][4] | Prepare a fresh, degassed buffer (e.g., PBS, HEPES) and carefully adjust the pH to be within the 6.5-7.5 range.[9][10] |
| Oxidized/Inaccessible Thiols | Cysteine residues may have formed disulfide bonds, which do not react with maleimides.[1][9] The target thiol may also be sterically hindered. | Pre-treat the protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2] If using DTT, it must be removed before adding the maleimide reagent.[2] |
| Hydrolyzed Maleimide | The maleimide linker was prematurely hydrolyzed by exposure to aqueous buffer, especially at pH > 7.5.[1][3] | Always prepare aqueous solutions of maleimide reagents immediately before use.[1][3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][10] |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide linker can lead to an incomplete reaction. | Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a common starting point for protein labeling.[1][2] |
Problem 2: Conjugate is Unstable and Loses Payload Over Time
Your purified antibody-drug conjugate (ADC) shows good initial conjugation, but loses its payload during storage or in plasma stability assays.
Competing Pathways for Maleimide-Thiol Conjugate Instability
Caption: Key instability pathways for maleimide-thiol conjugates.
| Possible Cause | Explanation | Recommended Solution |
| Retro-Michael Reaction & Thiol Exchange | This is the most likely cause. The thioether bond is reversible, and in the presence of other thiols (e.g., glutathione in plasma), the payload is transferred from your antibody to other molecules.[1][3][4] | 1. Induce Hydrolysis: After conjugation and purification, intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0).[1] This forms a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[3][4] 2. Use N-terminal Cysteine: If possible, design the conjugation site at an N-terminal cysteine. After the initial reaction, extended incubation (e.g., 24 hours) can facilitate a thiazine rearrangement, which forms a more stable linkage.[1][11][12] |
| Improper Storage | Storing the conjugate in a buffer with a suboptimal pH can promote deconjugation. | Ensure the storage buffer pH is within the optimal range of 6.5-7.0 if you wish to avoid hydrolysis.[4] For long-term storage, consider adding stabilizers like BSA and storing at -20°C with 50% glycerol.[10] |
Data Summary Tables
Table 1: pH Effects on Maleimide Reactions
| pH Range | Rate of Thiol Reaction | Selectivity for Thiols vs. Amines | Rate of Maleimide Hydrolysis | Key Considerations |
| < 6.5 | Slow | High | Low | Reaction times may need to be significantly extended.[2][4] |
| 6.5 - 7.5 | Optimal | Very High (Thiol reaction is ~1000x faster)[3] | Low to Moderate | Recommended range for selective and efficient conjugation .[1][2][3] |
| > 7.5 | Fast | Decreasing | High | Increased risk of reaction with lysines and rapid inactivation of the maleimide linker.[1][3][4] |
| > 8.5 | Fast | Low | Very High | Can be used post-conjugation to intentionally hydrolyze the succinimide ring for stabilization.[1][13] |
Key Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
This protocol provides a framework for conjugating the this compound linker to a protein containing cysteine residues.
1. Preparation of Protein: a. Dissolve the protein to be labeled (1-10 mg/mL) in a degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5).[9][10] b. (Optional) Reduction Step: If the protein contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[1][9] Incubate for 20-30 minutes at room temperature.[1] It is not necessary to remove TCEP before proceeding.[2][14] If DTT is used, it must be removed via a desalting column before the next step.[2]
2. Preparation of Maleimide Linker: a. Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[1][10]
3. Conjugation Reaction: a. Add the maleimide linker stock solution to the protein solution. A 10-20 fold molar excess of the linker relative to the protein is a common starting point, but this should be optimized.[2] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[2]
4. Purification: a. Remove excess, unreacted maleimide linker from the conjugate. b. Suitable methods include gel filtration (e.g., Zeba™ Spin desalting columns), dialysis, or HPLC, depending on the scale and properties of the conjugate.[9][10][15]
5. (Optional) Stabilization: a. To prevent deconjugation via the retro-Michael reaction, the purified conjugate can be stabilized. b. Adjust the buffer pH to 8.5-9.0 and incubate at room temperature or 37°C.[1] Monitor the hydrolysis of the succinimide ring by mass spectrometry until complete. c. Re-neutralize the final conjugate solution to pH 7.0-7.5 for storage.[1]
General Maleimide Conjugation Workflow
Caption: Step-by-step experimental workflow for a typical maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. bachem.com [bachem.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. d-nb.info [d-nb.info]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. resources.tocris.com [resources.tocris.com]
Technical Support Center: Addressing Hydrophobicity of Mal-Phe-C4-Val-Cit-PAB-DMEA ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload system. The inherent hydrophobicity of this linker-payload can lead to challenges in ADC manufacturing, stability, and in vivo performance. This guide offers practical advice and detailed protocols to identify, characterize, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-payload system and why is it used in ADCs?
The this compound is a complex and sophisticated linker-payload system designed for targeted cancer therapy.[] Here's a breakdown of its components:
-
Mal (Maleimide): This group allows for the covalent attachment of the linker-payload to cysteine residues on the monoclonal antibody (mAb).[]
-
Phe-C4-Val-Cit (Phenylalanine-C4-Valine-Citrulline): This is a dipeptide linker that is specifically designed to be cleaved by enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[][] This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cancer cells.[]
-
PAB (p-aminobenzyl): This acts as a self-immolative spacer, which, after the cleavage of the Val-Cit bond, spontaneously releases the attached drug.[]
-
DMEA (Dimethylethylamine): DMEA is the cytotoxic payload. The addition of the DMEA group can also enhance the solubility and stability of the ADC in the bloodstream.[]
Q2: What are the primary causes of hydrophobicity in our this compound ADC?
The hydrophobicity of your ADC is a cumulative effect of its components:
-
The Monoclonal Antibody (mAb): Some antibodies are inherently more hydrophobic than others due to their amino acid composition and structure.
-
The Linker-Payload: The Mal-Phe-C4-Val-Cit-PAB portion of the linker is relatively hydrophobic.[3] The DMEA payload also contributes to the overall hydrophobicity. The conjugation of multiple hydrophobic linker-payloads to the antibody surface significantly increases the overall hydrophobicity of the ADC.[4]
-
Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules per antibody, will result in a more hydrophobic ADC. This increased hydrophobicity can lead to a higher propensity for aggregation and faster clearance from circulation.[5]
Q3: What are the potential consequences of high hydrophobicity in our ADC?
Increased hydrophobicity can lead to several undesirable consequences:
-
Aggregation: Hydrophobic patches on the surface of the ADC molecules can interact with each other, leading to the formation of soluble aggregates and insoluble precipitates.[4]
-
Reduced Solubility and Stability: Highly hydrophobic ADCs are more difficult to formulate and may have a shorter shelf-life.[4]
-
Increased Non-specific Uptake and Toxicity: Hydrophobic ADCs can be more readily taken up by non-target cells, such as those in the liver and kidneys, leading to off-target toxicity.[4]
-
Altered Pharmacokinetics (PK): Increased hydrophobicity often leads to faster clearance of the ADC from the bloodstream, reducing its half-life and therapeutic efficacy.
Q4: How can we mitigate the hydrophobicity of our this compound ADC?
Several strategies can be employed to address the hydrophobicity of your ADC:
-
Linker Modification: While the core Mal-Phe-C4-Val-Cit-PAB structure is defined, incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can help to mask the hydrophobicity of the payload.[]
-
Formulation Optimization: Developing a suitable formulation is crucial. This can involve adjusting the pH, ionic strength, and including excipients like polysorbates to improve solubility and prevent aggregation.
-
Site-Specific Conjugation: The location of drug conjugation on the antibody can impact the overall hydrophobicity. Conjugating at sites that are less exposed may help to reduce aggregation.
-
Lowering the DAR: While this may impact potency, a lower DAR will result in a less hydrophobic and potentially more stable ADC. A careful balance between efficacy and developability is required.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by SEC
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant percentage of high molecular weight species (HMWS) or visible precipitation in your ADC sample.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR: Use Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC) to determine the average DAR and the distribution of drug-loaded species. 2. Optimize Conjugation: Adjust the molar ratio of linker-payload to antibody during the conjugation reaction to target a lower average DAR. | A lower average DAR should result in a lower percentage of HMWS in the SEC analysis. |
| Suboptimal Formulation Buffer | 1. pH Screening: Evaluate the stability of the ADC across a range of pH values to identify the pH of maximum stability. 2. Ionic Strength Adjustment: Test different salt concentrations (e.g., 50-200 mM NaCl) to find the optimal ionic strength that minimizes aggregation. 3. Excipient Screening: Add stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to the formulation. | Identification of a buffer composition that significantly reduces the formation of aggregates. |
| Hydrophobic Nature of the Linker-Payload | 1. Linker Modification: If feasible, explore incorporating hydrophilic moieties (e.g., PEG chains) into the linker design. 2. Formulation with Solubilizing Agents: Investigate the use of co-solvents or other solubilizing agents in the formulation. | Improved solubility and reduced aggregation of the ADC. |
Illustrative SEC Data for ADCs with Varying Aggregation Levels:
| ADC Sample | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) | Observations |
| Unconjugated mAb | 99.5 | 0.5 | <0.1 | Baseline for comparison. |
| ADC with Low DAR (DAR 2) | 97.2 | 2.5 | 0.3 | Slight increase in aggregation compared to the naked mAb. |
| ADC with High DAR (DAR 8) | 85.1 | 12.3 | 2.6 | Significant increase in aggregation due to higher hydrophobicity. |
| High DAR ADC in Optimized Formulation | 95.5 | 4.1 | 0.4 | Optimized buffer significantly reduces aggregation. |
Note: This is illustrative data. Actual results will vary depending on the specific mAb, linker-payload, and experimental conditions.
Issue 2: Increased Hydrophobicity Confirmed by HIC
Symptom: Your Hydrophobic Interaction Chromatography (HIC) analysis shows a significant rightward shift in retention time for your ADC compared to the unconjugated mAb, indicating increased hydrophobicity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Drug Loading | 1. Analyze DAR Distribution: Use the HIC chromatogram to assess the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8). 2. Tune Conjugation Reaction: Modify conjugation conditions (e.g., reaction time, temperature, reagent concentrations) to favor lower DAR species. | A shift in the HIC profile towards earlier retention times, indicating a decrease in average hydrophobicity. |
| Hydrophobic Linker-Payload | 1. Consider Alternative Linkers: If possible, evaluate linkers with increased hydrophilicity. 2. Formulation to Mask Hydrophobicity: Screen for excipients that can interact with the hydrophobic regions and shield them from intermolecular interactions. | A reduction in the HIC retention time, suggesting a decrease in the apparent hydrophobicity of the ADC. |
Illustrative HIC Data for ADCs with Different Hydrophobicities:
| ADC Sample | Average Retention Time (min) | Interpretation |
| Unconjugated mAb (DAR 0) | 12.5 | Baseline hydrophobicity. |
| ADC with DAR 2 | 18.2 | Moderately increased hydrophobicity. |
| ADC with DAR 4 | 24.7 | Significantly increased hydrophobicity. |
| ADC with DAR 8 | 31.5 | Highly hydrophobic. |
Note: This is illustrative data. Actual retention times will depend on the specific HIC column, gradient, and mobile phases used.
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To assess the hydrophobicity and drug-to-antibody ratio (DAR) distribution of a this compound ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC and unconjugated mAb samples (1 mg/mL in PBS)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the ADC or mAb sample onto the column.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. The unconjugated mAb (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, 4, 6, 8) at later retention times.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample (1 mg/mL in formulation buffer)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is observed.
-
Sample Injection: Inject 20 µL of the ADC sample.
-
Isocratic Elution: Run the chromatography with 100% mobile phase for 30 minutes.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 3: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of ADC particles in solution as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
ADC sample (0.5-1.0 mg/mL in a filtered buffer)
Procedure:
-
Instrument Setup: Set the instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm syringe filter to remove dust and large particles.
-
Measurement: Carefully transfer the sample to the cuvette, ensuring no bubbles are present. Place the cuvette in the DLS instrument.
-
Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Rh), and the polydispersity index (PDI). An increase in Rh or PDI compared to the unconjugated mAb can indicate the presence of aggregates.
Visualizations
References
Technical Support Center: Improving In Vivo Stability of Mal-Phe-C4-Val-Cit-PAB-DMEA ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and enhance the in vivo stability of your maleimide-phenylalanine-C4-valine-citrulline-PAB-DMEA (Mal-Phe-C4-Val-Cit-PAB-DMEA) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in vivo instability for a this compound ADC?
A1: The main routes of instability for this type of ADC are:
-
Retro-Michael Reaction: The thiosuccinimide bond formed between the maleimide and an antibody's cysteine residue is reversible. This can lead to the premature release of the entire drug-linker complex from the antibody. The released drug-linker can then bind to other thiol-containing molecules in the circulation, such as albumin, leading to off-target toxicity.[1][2][3][4]
-
Premature Linker Cleavage: The valine-citrulline (Val-Cit) dipeptide in the linker is designed to be cleaved by lysosomal proteases like cathepsin B within the target tumor cell.[5][6][7] However, it can also be susceptible to cleavage by other proteases present in the bloodstream, such as neutrophil elastase, or by carboxylesterases in certain preclinical species (e.g., mouse), leading to premature payload release.[5][6][8]
-
Aggregation: The hydrophobicity of the payload and the overall drug-to-antibody ratio (DAR) can cause the ADC to aggregate.[9] Aggregated ADCs can have altered pharmacokinetic properties and may be cleared more rapidly from circulation.
Q2: How does the DMEA payload influence the stability of the ADC?
A2: While specific data on DMEA is limited in the provided search results, the physicochemical properties of any payload are critical. Hydrophobic payloads can increase the tendency for ADC aggregation, which in turn can lead to faster clearance and reduced efficacy.[10] The charge of the payload can also affect the overall isoelectric point of the ADC, potentially influencing its stability and disposition.
Q3: What is the role of the Phenyl-C4 (Phe-C4) portion of the linker?
A3: The Phe-C4 component of the linker likely serves as a spacer. Spacers in ADC linkers are crucial for ensuring that the payload does not interfere with the antibody's ability to bind to its target antigen. The length and chemical nature of the spacer can also influence the overall hydrophobicity and stability of the ADC.
Q4: Why am I seeing a rapid loss of my ADC in mouse models but not in human plasma assays?
A4: The Val-Cit linker is known to be susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c).[11] This can lead to a significant underestimation of the ADC's stability and efficacy in mouse models compared to its expected performance in humans, where this specific enzyme is not a major factor.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Premature Payload Release Detected in Plasma
-
Symptom: LC-MS/MS analysis of plasma samples shows a high concentration of free DMEA or Cit-PAB-DMEA.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | 1. Promote Thiosuccinimide Hydrolysis: After conjugation, consider incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to encourage the hydrolysis of the succinimide ring. The hydrolyzed form is stable and not susceptible to the retro-Michael reaction.[1][2] 2. Use Stabilized Maleimides: For future ADC generations, consider using maleimide derivatives that are designed to rapidly hydrolyze upon conjugation, thus preventing the retro-Michael reaction.[1][2] |
| Enzymatic Cleavage of Val-Cit Linker | 1. Modify the Linker: For preclinical studies in mice, consider linker designs that are less susceptible to murine carboxylesterases. 2. Tandem Cleavage Linkers: Explore next-generation linkers that require two sequential enzymatic cleavages for payload release, which can improve plasma stability.[8][12][13] 3. Exo-Cleavable Linkers: Investigate novel linker designs, such as exo-cleavable linkers, which have shown enhanced stability against premature cleavage.[5][6][14] |
Issue 2: ADC Aggregation Observed by Size Exclusion Chromatography (SEC)
-
Symptom: SEC analysis reveals a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize DAR: A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation. Aim for a lower average DAR (typically 2-4) to improve stability.[9] 2. Site-Specific Conjugation: Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to better stability. |
| Formulation Issues | 1. Optimize Formulation Buffer: Adjust the pH and ionic strength of the formulation buffer. The inclusion of excipients like surfactants (e.g., polysorbates), sugars, or amino acids can help stabilize the ADC and prevent aggregation.[][16][17] 2. Storage Conditions: Minimize freeze-thaw cycles by aliquoting the ADC. Consider lyophilization for long-term storage.[16] |
| Payload Hydrophobicity | 1. Introduce Hydrophilic Moieties: If possible, consider modifying the payload or linker to include hydrophilic components to counteract the hydrophobicity of the DMEA payload. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the this compound ADC at a final concentration of 100 µg/mL in plasma (human, rat, mouse, cynomolgus monkey) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload (PAB-DMEA or DMEA).
-
Analysis Techniques:
-
Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) that captures the antibody and detects the payload.[18]
-
Total Antibody: Use an ELISA that detects the antibody regardless of payload conjugation.
-
Released Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the free payload in the plasma supernatant after protein precipitation.[18]
-
Protocol 2: In Vivo Pharmacokinetic and Stability Study
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs, 168 hrs, and 336 hrs post-dose).
-
Process the blood to isolate plasma.
-
Analyze the plasma samples using the same analytical techniques described in Protocol 1 to determine the concentrations of total antibody, intact ADC, and free payload over time.[19][20]
-
Calculate pharmacokinetic parameters (e.g., clearance, half-life) for each analyte.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 16. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 20. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Cleavage of Mal-Phe-C4-Val-Cit-PAB-DMEA in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cleavage of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker in plasma. This linker system is a critical component in the design of Antibody-Drug Conjugates (ADCs), and understanding its stability is paramount for preclinical and clinical success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for the Val-Cit component of the linker?
A1: The valine-citrulline (Val-Cit) dipeptide is primarily designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed within the tumor microenvironment.[1] Following the internalization of the ADC into the target cancer cell, the linker is exposed to these proteases in the lysosome, leading to the release of the cytotoxic payload.[1]
Q2: What are the known mechanisms of off-target cleavage of the Val-Cit linker in plasma?
A2: The Val-Cit linker is susceptible to premature cleavage in the plasma by certain enzymes, which can lead to off-target toxicity. The primary enzymes responsible for this off-target cleavage are:
-
Carboxylesterase 1C (Ces1C): This enzyme, particularly prevalent in mouse plasma, is known to hydrolyze the Val-Cit dipeptide, leading to premature drug release and reduced efficacy in preclinical rodent models.[1][2] Val-Cit linkers are notably more stable in human plasma where Ces1C activity is not a significant factor.[3][4]
-
Neutrophil Elastase: This serine protease, found in human plasma, can also cleave the Val-Cit linker, specifically at the amide bond between valine and citrulline.[5][6] This off-target cleavage is a potential contributor to hematological toxicities, such as neutropenia, observed with some Val-Cit-containing ADCs.[2][7]
Q3: How does the maleimide (Mal) group contribute to linker instability in plasma?
A3: The maleimide group, used for conjugating the linker to cysteine residues on the antibody, can contribute to payload loss in plasma through a process called a retro-Michael reaction.[8][9] This reaction results in the deconjugation of the entire drug-linker complex from the antibody. The stability of the maleimide-thiol linkage can be enhanced by hydrolysis of the succinimide ring, which forms a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[8][9]
Q4: What is the role of the Phe-C4 component in off-target cleavage?
A4: There is limited direct evidence in the reviewed literature specifically detailing the enzymatic cleavage of the Phenylalanine-C4 (Phe-C4) portion of this particular linker in plasma. However, peptide linkers containing phenylalanine, such as Phe-Lys, have demonstrated good stability in human plasma.[10] The C4 spacer is a common alkyl chain used to distance the payload from the antibody and is generally considered to be enzymatically stable in plasma. The primary sites of enzymatic vulnerability in this linker are the Val-Cit dipeptide and potentially the maleimide-thiol conjugate.
Q5: Are there known off-target reactions associated with the DMEA (dimethylethylamine) moiety in plasma?
A5: The provided search results do not contain specific information regarding off-target reactions of the dimethylethylamine (DMEA) moiety in the context of ADC linkers in plasma. DMEA is often incorporated to enhance the solubility and other physicochemical properties of the linker-payload complex. Its potential for direct enzymatic cleavage or other off-target reactions in plasma is not a commonly reported issue in the literature reviewed.
Troubleshooting Guides
Issue 1: Premature Payload Release Detected in Mouse Plasma Stability Assays
Symptom: LC-MS analysis of an ADC incubated in mouse plasma shows a rapid decrease in the drug-to-antibody ratio (DAR) over time, with the appearance of free payload or linker-payload fragments.
Possible Cause: Cleavage of the Val-Cit dipeptide by mouse carboxylesterase 1C (Ces1C).[1]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly higher rate of cleavage in mouse plasma is indicative of Ces1C activity.[3][4]
-
If available, perform the stability assay in plasma from Ces1C knockout mice to confirm the role of this enzyme.[1]
-
-
Modify the Linker:
-
Alternative Preclinical Models:
-
Consider using alternative preclinical species, such as cynomolgus monkeys, where the Val-Cit linker exhibits greater stability.[3]
-
Issue 2: Unexpected Deconjugation of the Entire Linker-Payload in Plasma
Symptom: Mass spectrometry analysis reveals a loss of the entire linker-payload from the antibody, rather than cleavage at a specific site within the linker.
Possible Cause: Instability of the maleimide-thiol linkage leading to a retro-Michael reaction.[8][9]
Troubleshooting Steps:
-
Promote Succinimide Ring Hydrolysis:
-
Incorporate a "self-hydrolyzing" maleimide derivative in your linker design. These contain groups that catalyze the hydrolysis of the succinimide ring, leading to a more stable, ring-opened structure.[8][9]
-
Optimize the pH of the formulation buffer. A slightly basic pH can promote the hydrolysis of the succinimide ring, though this needs to be balanced with overall ADC stability.[8]
-
-
Analyze for Albumin Adducts:
Issue 3: Discrepancy Between Expected and Observed Cleavage Products in Human Plasma
Symptom: LC-MS analysis of ADC incubated in human plasma shows cleavage products that do not correspond to the expected Cathepsin B cleavage pattern.
Possible Cause: Cleavage by other plasma proteases, such as neutrophil elastase.[5][6]
Troubleshooting Steps:
-
Inhibition Assays:
-
Perform the plasma stability assay in the presence of specific protease inhibitors to identify the class of enzyme responsible for the unexpected cleavage. For example, a serine protease inhibitor should inhibit cleavage by neutrophil elastase.
-
-
Linker Modification:
-
Consider linker designs that are more resistant to neutrophil elastase. For example, a glutamic acid-glycine-citrulline (EGCit) linker has shown increased resistance to both Ces1C and human neutrophil elastase.[1]
-
-
Cleavage Site Mapping:
-
Utilize tandem mass spectrometry (MS/MS) to precisely identify the cleavage site within the linker. This will provide definitive evidence of the enzyme responsible and guide future linker design modifications.[14]
-
Data Presentation
Table 1: Comparative Stability of Val-Cit vs. Modified Val-Cit Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit (VCit) | Anti-HER2 mAb-MMAF | 14 | < 5% | [11] |
| Glu-Val-Cit (EVCit) | Anti-HER2 mAb-MMAF | 14 | ~100% | [11] |
Table 2: Hydrolysis Rates of Succinimide Ring in Maleimide-Based ADCs
| Maleimide Linker Modification | Time to Complete Hydrolysis (pH 8.0) | Reference |
| Unsubstituted | > 24 hours | [8] |
| Electron Withdrawing Group (EWG) adjacent to maleimide | < 8 hours | [8] |
| EWG further from maleimide | ~ 24 hours | [8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Methodology:
-
Sample Preparation:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.[15]
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately stop the reaction by diluting the sample in cold phosphate-buffered saline (PBS).
-
-
ADC Capture and Purification:
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography columns or magnetic beads.[15]
-
Wash the captured ADC to remove unbound plasma proteins.
-
Elute the ADC from the affinity matrix.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of intact ADC (or average DAR) remaining at each time point relative to the 0-hour time point to determine the plasma half-life of the conjugate.
-
Protocol 2: Identification of Cleavage Site by Tandem Mass Spectrometry (MS/MS)
Objective: To identify the specific amino acid bond within the linker that is being cleaved in plasma.
Methodology:
-
Incubation and Digestion:
-
Incubate the ADC in plasma as described in Protocol 1.
-
After a time point with significant degradation, capture and purify the ADC and its fragments.
-
The purified sample can be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides, some of which will contain the cleaved linker remnant.
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample by LC-MS/MS. The mass spectrometer is programmed to select precursor ions corresponding to potential linker-containing peptides and fragment them.
-
-
Data Interpretation:
-
The fragmentation pattern (MS/MS spectrum) will reveal the amino acid sequence of the peptide and the exact point of cleavage within the linker. This is achieved by identifying the series of fragment ions (b- and y-ions) and noting the mass difference that corresponds to the cleaved portion of the linker.[14]
-
Mandatory Visualization
Caption: Key pathways of off-target cleavage and deconjugation in plasma.
Caption: Troubleshooting workflow for unexpected payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mal-Phe-C4-Val-Cit-PAB-DMEA Conjugation
Welcome to the technical support center for the Mal-Phe-C4-Val-Cit-PAB-DMEA linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A1: Each component of this linker is meticulously designed for a specific function in the ADC:
-
Maleimide (Mal): This thiol-reactive group enables the covalent conjugation of the linker to cysteine residues on the antibody.[1][2]
-
Phenylalanine (Phe) - C4: This component acts as a spacer.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[1][3] This enzymatic cleavage facilitates the selective release of the payload within the target cancer cells.[1]
-
p-aminobenzyl (PAB): This acts as a self-immolative spacer. Once the Val-Cit linker is cleaved, the PAB group spontaneously decomposes to release the active payload.[1]
-
Dimethylaminoethyl (DMEA): This moiety is incorporated to enhance the hydrophilicity and solubility of the linker-payload complex and the final ADC, which can improve its pharmacokinetic properties and reduce non-specific binding.[1]
Q2: How does the hydrophobicity of the payload impact the conjugation process and the final ADC?
A2: The hydrophobicity of the payload is a critical factor that significantly influences several aspects of the ADC:
-
Aggregation: Highly hydrophobic payloads increase the propensity of the ADC to aggregate. This can lead to challenges in manufacturing, reduced stability, and potential immunogenicity.[2][4][5]
-
Drug-to-Antibody Ratio (DAR): Achieving a high DAR with hydrophobic payloads is often challenging as it can exacerbate aggregation issues.[2][6] The overall hydrophobicity of the ADC increases with the number of conjugated drug molecules.[7]
-
Pharmacokinetics: Increased hydrophobicity can lead to faster clearance of the ADC from circulation, reducing its efficacy.[2]
-
Solubility: Hydrophobic payloads can decrease the overall solubility of the ADC, making formulation and administration more difficult.
Q3: What is the role of the DMEA group in the linker?
A3: The DMEA (dimethylaminoethyl) group is included to increase the solubility and stability of the ADC in the bloodstream.[1] This enhancement of the conjugate's pharmacokinetic profile makes it more efficient at reaching its target tissue.[1]
Q4: What are the optimal pH conditions for the maleimide-thiol conjugation reaction?
A4: The maleimide-thiol reaction is most efficient and specific at a pH between 6.5 and 7.5.[8] At pH values above 7.5, the maleimide group can also react with amines, such as the side chain of lysine residues, leading to a heterogeneous product.[8]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Characterization by HIC or RP-HPLC shows a low average DAR.
-
A large peak corresponding to unconjugated antibody is observed.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a good starting point.[8] |
| Re-oxidation of Thiols | Perform the conjugation in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds. |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the this compound linker-payload. A typical starting point is a 10-20 fold molar excess relative to the antibody. |
| Hydrolysis of Maleimide Group | Prepare the linker-payload solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid prolonged exposure of the maleimide to aqueous buffers before conjugation. |
| Low Reactivity of Linker-Payload | Verify the purity and integrity of the linker-payload construct. Improper storage can lead to degradation of the maleimide group. Store at -20°C, protected from light and moisture.[2] |
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation during or after the conjugation reaction.
-
High molecular weight species are detected by Size Exclusion Chromatography (SEC).[3]
-
Poor recovery after purification.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Payload Hydrophobicity | If possible, select a more hydrophilic payload. Alternatively, consider modifying the linker to include more hydrophilic spacers, such as PEG moieties. |
| High DAR | Target a lower average DAR by reducing the molar excess of the linker-payload during conjugation. High DARs with hydrophobic payloads are a major cause of aggregation.[2] |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation and storage buffers. Avoid pH conditions near the isoelectric point of the antibody.[9] |
| Presence of Organic Solvents | Minimize the amount of organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. High concentrations of organic solvents can denature the antibody. |
| Physical Stress | Handle the ADC solution gently. Avoid vigorous vortexing or multiple freeze-thaw cycles. |
Issue 3: Premature Payload Release
Symptoms:
-
Detection of free payload in plasma stability assays.
-
Reduced efficacy in vivo that does not correlate with in vitro potency.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thiosuccinimide bond formed between the maleimide and cysteine can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin or glutathione in plasma. To mitigate this, consider a post-conjugation hydrolysis step (e.g., raising the pH to 9 for a short period) to open the succinimide ring and form a more stable succinamic acid thioether.[8] |
| Enzymatic Cleavage in Circulation | The Val-Cit linker is designed for cleavage by lysosomal proteases. However, some circulating proteases may also slowly cleave the linker. If this is a significant issue, consider alternative cleavable linkers or non-cleavable linkers. |
Quantitative Data Summary
The following tables summarize the impact of payload hydrophobicity on key ADC characteristics. The data is compiled from studies on Val-Cit linkers and serves as a general guide.
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation
| Payload | Calculated logP[10] | Resulting ADC Aggregation (%) | Reference |
| MMAE | 3.77 (Talirine as a proxy) | Up to 80% with high DAR | [11] |
| MMAU (hydrophilic auristatin) | Lower than MMAE | ~2% | [12] |
| Glucuronide-linked payload | N/A (hydrophilic linker) | <5% | [11] |
Table 2: Impact of Linker and DAR on ADC Hydrophobicity (HIC Retention Time)
| ADC Construct | DAR | Relative HIC Retention Time | Reference |
| Unconjugated Antibody | 0 | Baseline | [12] |
| Trastuzumab-MMAE | 2 | Increased | [12] |
| Trastuzumab-MMAE | 4 | Further Increased | [12] |
| Trastuzumab-MMAE | 8 | Highest | [12] |
| Trastuzumab-MMAU | 8 | Similar to DAR 3-4 of MMAE ADC | [12] |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the reduction of interchain disulfide bonds of an antibody and subsequent conjugation with the this compound linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound linker-payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)[5]
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in degassed conjugation buffer.
-
-
Antibody Reduction:
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the linker-payload stock solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Protocol 2: ADC Purification
This protocol outlines a two-step purification process using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and aggregates, followed by Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.
Part A: Size Exclusion Chromatography (SEC)
Purpose: To remove unconjugated linker-payload and aggregates.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC mobile phase.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the SEC mobile phase at a flow rate appropriate for the column.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, monitoring absorbance at 280 nm.
Part B: Hydrophobic Interaction Chromatography (HIC)
Purpose: To separate ADC species with different DARs.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
HIC Buffer A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
HIC Buffer B (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Pool the monomeric ADC fractions from SEC and adjust the salt concentration to be equivalent to HIC Buffer A.
-
Column Equilibration: Equilibrate the HIC column with HIC Buffer A.
-
Sample Loading: Load the salt-adjusted ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B to elute the different DAR species. Species with higher DARs are more hydrophobic and will elute later.
-
Fraction Collection: Collect fractions across the gradient and analyze by methods such as UV-Vis spectroscopy and mass spectrometry to determine the DAR of each fraction.
Visualizations
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mal-Phe-C4-Val-Cit-PAB-DMEA
Welcome to the technical support center for Mal-Phe-C4-Val-Cit-PAB-DMEA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of this advanced antibody-drug conjugate (ADC) linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an enzyme-cleavable maleimide linker used in the development of ADCs.[] It features a maleimide group for conjugation to thiol-containing molecules like antibodies, a protease-cleavable Val-Cit dipeptide sequence, and a self-immolative PAB spacer for controlled payload release.[] The DMEA (dimethylaminoethyl) moiety is included to enhance solubility and improve pharmacokinetics.[]
Q2: What is the primary application of this linker?
A2: Its main use is in the creation of targeted cancer therapies, specifically in the design of ADCs.[] The linker covalently attaches a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to tumor cells.[]
Q3: How does the payload release mechanism work?
A3: The Val-Cit sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[] Once the ADC is internalized by a cancer cell, these enzymes cleave the linker, triggering the self-immolation of the PAB spacer and subsequent release of the active drug.[]
Q4: What are the key advantages of using this linker?
A4: The primary advantages include enhanced stability and specificity. The cleavable peptide sequence ensures that the cytotoxic payload is released selectively within the target tumor cells, which can reduce off-target toxicity and improve the therapeutic window compared to conventional chemotherapy.[] The DMEA group also provides increased solubility and stability in the bloodstream.[]
Storage and Handling
Proper storage and handling are critical to maintain the integrity and functionality of this compound, particularly the reactive maleimide group.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[] | Minimizes degradation and preserves the maleimide functionality.[] |
| Light | Protect from light.[] | Prevents light-induced degradation of the molecule. |
| Moisture | Store in a dry environment.[] | The maleimide group is susceptible to hydrolysis.[2] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[] | Minimizes the risk of degradation and aggregation. |
| Shelf Life | ≥ 2 years under recommended conditions.[] | Ensures long-term stability and performance. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Ventilation: Use in a well-ventilated area to avoid inhalation.
-
Aqueous Solutions: Maleimides are susceptible to hydrolysis in aqueous solutions. It is recommended to prepare aqueous solutions of the linker immediately before use.[2]
-
Solvent Storage: For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[2]
Experimental Protocols
Reconstitution Protocol
This is a general guideline for reconstitution. Optimal conditions may vary depending on the specific experimental setup.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired stock concentration. The linker is soluble in DMSO up to 10 mM.[]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Storage of Stock Solution:
-
For short-term storage (up to 1 month), store the DMSO stock solution at -20°C, protected from light.
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C under a nitrogen atmosphere.
-
General Antibody Conjugation Protocol
This protocol outlines the basic steps for conjugating the maleimide linker to a reduced antibody.
-
Antibody Reduction:
-
Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
A typical starting point is to use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[2]
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after the removal of the reducing agent, add the reconstituted this compound linker-payload to the reduced antibody.
-
A molar excess of 10-20 fold of the linker-payload relative to the antibody is a common starting point.[2]
-
Perform the reaction in a suitable buffer, maintaining a pH between 6.5 and 7.5 to ensure thiol specificity.[2][3]
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours), with gentle mixing.
-
-
Purification:
-
Remove unreacted linker-payload and other impurities using purification methods such as size-exclusion chromatography (SEC) or affinity chromatography.[3]
-
-
Characterization:
-
Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for common issues.
Problem 1: Low Drug-to-Antibody Ratio (DAR) or Low Conjugation Efficiency
-
Possible Cause A: Incomplete Reduction of Antibody Disulfide Bonds. If the interchain disulfide bonds of the antibody are not fully reduced, there will be fewer available thiol groups for conjugation.
-
Troubleshooting Step: Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time.[3] Confirm the number of free thiols using Ellman's reagent.
-
-
Possible Cause B: Hydrolysis of the Maleimide Group. The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH, rendering it inactive for conjugation.[2]
-
Possible Cause C: Incorrect Reaction pH. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4] At lower pH, the reaction rate decreases, while at pH values above 7.5, the maleimide can react with amines (e.g., lysine residues), leading to non-specific conjugation and increased hydrolysis.[2][3]
-
Troubleshooting Step: Carefully control and maintain the pH of the reaction buffer within the optimal range of 6.5-7.5.
-
Problem 2: Premature Drug Release in Plasma Stability Assays
-
Possible Cause A: Retro-Michael Reaction. The thiosuccinimide bond formed between the maleimide and the thiol is reversible.[2][3] This can lead to the transfer of the drug-linker to other thiol-containing molecules like albumin in plasma, resulting in off-target toxicity.[3]
-
Troubleshooting Step: To create a more stable linkage, promote the hydrolysis of the thiosuccinimide ring to the maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[3] This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation is complete.[2][3]
-
-
Possible Cause B: Unintended Enzymatic Cleavage of the Val-Cit Linker. In preclinical rodent models, the Val-Cit linker can be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to premature payload release.[5][6] Additionally, human neutrophil elastase has been shown to cleave the Val-Cit linker, which could be a cause of off-target toxicity like neutropenia.[5][6][7]
-
Troubleshooting Step: If working with mouse models, be aware of this potential instability. Consider modifying the linker, for example, by adding a glutamic acid residue to create a Glu-Val-Cit linker, which has shown increased stability in mouse plasma.[5][8] When translating to human studies, be mindful of potential cleavage by neutrophil elastase.
-
Problem 3: ADC Aggregation
-
Possible Cause: High DAR and Hydrophobicity. The Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload, can lead to aggregation.[5][6] This issue is often exacerbated at higher drug-to-antibody ratios (DARs > 4).[6]
-
Troubleshooting Step: Aim for an optimal DAR, typically between 2 and 4, to balance efficacy and maintain solubility. If aggregation persists, consider incorporating more hydrophilic elements into the linker design.
-
Signaling Pathways and Experimental Workflows
dot
Caption: General experimental workflow for ADC synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mal-Phe-C4-Val-Cit-PAB-DMEA ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of Mal-Phe-C4-Val-Cit-PAB-DMEA Antibody-Drug Conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of ADCs with a this compound linker-payload?
Scaling up the production of these complex biomolecules presents several challenges.[1][][3][4] Key difficulties include:
-
Maintaining a consistent Drug-to-Antibody Ratio (DAR): Achieving a narrow and reproducible DAR is crucial for the ADC's efficacy and safety.[1][5][6] Variations in conjugation process parameters can lead to batch-to-batch variability.
-
Preventing Aggregation: The hydrophobicity of the linker-payload can induce the formation of aggregates, which can impact the product's safety and efficacy.[7][8][9][10]
-
Ensuring Linker Stability: The maleimide-thiol linkage is susceptible to a retro-Michael reaction, which can lead to premature payload release.[11][12]
-
Purification Challenges: The removal of unconjugated antibody, excess linker-payload, and process-related impurities requires robust and optimized purification methods.[13]
-
Handling of Highly Potent Components: The cytotoxic nature of the payload necessitates specialized containment facilities and handling protocols to ensure operator safety.
Q2: What is the mechanism of action for the Val-Cit linker, and how does it influence the ADC's design?
The Val-Cit (valine-citrulline) dipeptide is a crucial component of the linker, designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor cell environment.[][14][15] This enzymatic cleavage ensures the targeted release of the cytotoxic payload (DMEA) inside the cancer cells, minimizing systemic toxicity.[][15] The stability of this linker in systemic circulation is a critical design consideration to prevent premature drug release.[16]
Q3: How does the maleimide chemistry impact the stability of the ADC?
The maleimide group reacts with free thiol groups on the antibody's cysteine residues to form a thioether bond.[] However, this linkage can be unstable and undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin in the bloodstream, leading to payload deconjugation.[11][12] The stability of this linkage is influenced by factors such as the local microenvironment of the conjugation site on the antibody.[12] Strategies to improve stability include promoting the hydrolysis of the succinimide ring to the more stable succinamic acid derivative.[11]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed During and After Conjugation
Possible Causes:
-
Hydrophobic Interactions: The this compound linker-payload is hydrophobic, and its conjugation to the antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[7]
-
Unfavorable Buffer Conditions: Incorrect pH, ionic strength, or the presence of organic co-solvents used to dissolve the linker-payload can lead to protein destabilization and aggregation.[7][10]
-
High Protein Concentration: Manufacturing processes often require high protein concentrations, which can increase the likelihood of intermolecular interactions and aggregation.[8]
-
Mechanical Stress: Shear forces during mixing or pumping can contribute to protein unfolding and aggregation.[8]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Screen different buffer systems and pH ranges to find conditions that minimize aggregation.
-
Consider the use of excipients and stabilizers that can reduce hydrophobic interactions.
-
-
Control Co-solvent Concentration:
-
Minimize the amount of organic solvent used to dissolve the linker-payload.
-
Optimize the rate of addition of the linker-payload solution to the antibody to avoid localized high concentrations of solvent.
-
-
Process Parameter Optimization:
-
Evaluate the impact of temperature, incubation time, and mixing speed on aggregation.
-
Employ gentle mixing techniques to minimize shear stress.
-
-
Purification Strategy:
Issue 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Variability in Antibody Reduction: In cysteine-based conjugation, the extent of disulfide bond reduction directly impacts the number of available sites for conjugation. Inconsistent reduction will lead to DAR variability.
-
Inaccurate Quantitation of Reactants: Errors in determining the concentration of the antibody or the linker-payload can lead to incorrect molar ratios in the conjugation reaction.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can influence the efficiency of the conjugation reaction.[] For maleimide conjugation, a pH range of 6.5-7.5 is generally preferred to ensure specific reaction with thiols.[3]
-
Linker-Payload Instability: Degradation of the maleimide group on the linker-payload prior to conjugation will reduce the amount of active reagent available to react with the antibody.
Troubleshooting Steps:
-
Standardize Antibody Reduction:
-
Precisely control the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time.
-
Implement in-process controls to measure the number of free thiols before proceeding with conjugation.
-
-
Accurate Reagent Quantification:
-
Use reliable methods to determine the concentration of the antibody (e.g., UV-Vis spectroscopy) and the linker-payload.
-
-
Optimize Conjugation Parameters:
-
Perform small-scale experiments to determine the optimal pH, temperature, and reaction time for the desired DAR.
-
Carefully control the molar excess of the linker-payload.
-
-
Ensure Linker-Payload Quality:
-
Properly store the this compound linker-payload at recommended conditions (e.g., -20°C, protected from light and moisture) to prevent degradation.[]
-
Data Presentation
Table 1: Key Process Parameters for this compound ADC Production
| Parameter | Typical Range/Value | Rationale |
| Conjugation | ||
| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols, minimizing side reactions.[3] |
| Temperature | 4 - 25 °C | Lower temperatures can help to control reaction kinetics and minimize aggregation. |
| Molar excess of Linker-Payload | 1.5 - 5 fold over available thiols | Adjusted to achieve the target DAR. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Minimized to reduce the risk of antibody denaturation and aggregation. |
| Purification (TFF) | ||
| Membrane Molecular Weight Cut-off | 30 kDa | Appropriate for retaining the ADC (~150 kDa) while allowing smaller impurities to pass through. |
| Target Concentration for Diafiltration | 25 - 30 g/L | A balance between processing time and minimizing aggregation risk at high concentrations. |
| Transmembrane Pressure (TMP) | 10 - 20 psi | Optimized to maintain a good flux rate without causing excessive shear stress. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol outlines a general method for determining the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). The retention time will decrease as the DAR increases due to the increased hydrophobicity.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)-HPLC
This protocol describes a method for quantifying the amount of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC Method:
-
Equilibrate the column with the mobile phase.
-
Inject 20-50 µL of the prepared sample.
-
Run an isocratic elution for 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integrate the area of each peak.
-
Calculate the percentage of aggregates: % Aggregates = (Area of Aggregate Peaks / Total Area of all Peaks) × 100
-
Visualizations
Caption: Intracellular trafficking and payload release mechanism of a Val-Cit linker-based ADC.
Caption: A simplified workflow for the production of a cysteine-conjugated ADC.
References
- 1. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Conjugation process development and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugate (ADC) Development And Manufacturing Challenges And Solutions [wuxibiologics.com]
- 6. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Guide to Advanced ADC Linker-Payload Systems: Mal-Phe-C4-Val-Cit-PAB-DMEA vs. MC-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent linker-payload systems utilized in the development of antibody-drug conjugates (ADCs): Mal-Phe-C4-Val-Cit-PAB-DMEA and MC-Val-Cit-PAB-MMAE. This objective analysis, supported by available data and detailed experimental methodologies, aims to inform the rational design and selection of components for novel ADCs.
Introduction to the Linker-Payload Systems
Both this compound and MC-Val-Cit-PAB-MMAE are advanced, cleavable linker-drug conjugates designed for targeted delivery of cytotoxic agents to cancer cells. They share a common core structure, including a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide and a self-immolative para-aminobenzyl carbamate (PAB) spacer. The key distinctions lie in the maleimide-containing moiety and the cytotoxic payload.
-
MC-Val-Cit-PAB-MMAE is a widely used and well-characterized system incorporating the potent tubulin inhibitor, monomethyl auristatin E (MMAE).[]
-
This compound is a more recent innovation that features a modified maleimide linker and a different cytotoxic payload, N,N-dimethylethanamine (DMEA), which is designed to enhance solubility and stability.[]
Chemical Structures and Mechanism of Action
The activity of ADCs employing these linker-payloads is a multi-step process initiated by the binding of the monoclonal antibody to its target antigen on the cancer cell surface.
Following internalization, the ADC is trafficked to the lysosome, where the acidic environment and resident proteases, such as cathepsin B, cleave the Val-Cit linker.[3] This enzymatic cleavage initiates a cascade that leads to the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic payload into the cytoplasm.
This compound
This system incorporates a maleimide group attached to a phenylalanine and a C4 hydrocarbon chain. The DMEA payload is a less common cytotoxic agent, and its inclusion is primarily aimed at improving the overall solubility and pharmacokinetic profile of the ADC.[][] The mechanism of cytotoxicity for DMEA is not as extensively documented as that of MMAE, but it is presumed to interfere with cellular processes essential for survival.
MC-Val-Cit-PAB-MMAE
This widely adopted linker-payload features a maleimidocaproyl (MC) group for conjugation to the antibody.[5] The payload, MMAE, is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7]
Comparative Analysis of Components
While direct head-to-head experimental data comparing the performance of these two specific linker-payload systems is limited in the public domain, a comparative analysis can be made based on the properties of their individual components.
| Component | This compound | MC-Val-Cit-PAB-MMAE | Key Considerations |
| Maleimide Linker | Mal-Phe-C4 | Maleimidocaproyl (MC) | The hydrophobicity of the maleimide linker can influence the overall hydrophobicity and aggregation propensity of the ADC. Phenylalanine in the Mal-Phe-C4 linker may increase hydrophobicity compared to the alkyl chain of the MC linker.[] |
| Peptide Cleavage Site | Valine-Citrulline (Val-Cit) | Valine-Citrulline (Val-Cit) | Both are designed for cleavage by lysosomal proteases like cathepsin B, ensuring payload release within the target cell.[3] |
| Self-Immolative Spacer | p-Aminobenzyl Carbamate (PAB) | p-Aminobenzyl Carbamate (PAB) | Facilitates the efficient and traceless release of the active payload following peptide cleavage. |
| Payload | N,N-dimethylethanamine (DMEA) | Monomethyl Auristatin E (MMAE) | Significant differences in mechanism of action, potency, and cell permeability. |
Payload Comparison
| Feature | DMEA | MMAE |
| Mechanism of Action | Not well-defined, presumed cytotoxic | Tubulin inhibitor, antimitotic agent[6] |
| Potency | Lower than auristatins | High (sub-nanomolar IC50 in many cell lines)[9][10] |
| Cell Permeability | Likely high due to small size and amine group[11] | High, enabling a bystander effect[12] |
| Primary Advantage | Potential for improved solubility and stability of the ADC[][] | Well-established, high potency, and proven clinical efficacy |
Experimental Performance
Due to the proprietary nature of many ADC components, direct comparative studies are not always publicly available. The following sections summarize the expected performance characteristics based on the structural differences and provide illustrative data where available.
Stability
The stability of the maleimide-thiol linkage is crucial for preventing premature drug release. The retro-Michael reaction can lead to deconjugation.[13] The chemical environment around the maleimide can influence its stability. While specific data for the Mal-Phe-C4 linker is scarce, modifications to the maleimide structure are an active area of research to enhance stability.[14] The DMEA component is suggested to improve overall ADC stability.[]
Cytotoxicity
MMAE is known for its high potency, with IC50 values typically in the sub-nanomolar to low nanomolar range against various cancer cell lines.[9][10]
| Cell Line | ADC Payload | IC50 (ng/mL) | Reference |
| CFPAC-1 (Pancreatic Cancer) | SY02-MMAE | 1.19 | [9] |
| MDA-MB-468 (Breast Cancer) | SY02-MMAE | 0.28 | [9] |
Note: This data is for an anti-Trop-2 ADC and serves as an example of MMAE's potency.
Bystander Effect
The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a significant advantage in treating heterogeneous tumors. The high cell permeability of MMAE allows for a potent bystander effect.[12] The smaller size and amine group of DMEA suggest it is also likely to be cell-permeable, potentially enabling a bystander effect, though this has not been experimentally demonstrated in the available literature.
In Vivo Efficacy
The in vivo efficacy of an ADC is a complex interplay of stability, payload potency, and pharmacokinetics. The enhanced solubility and stability purported for the this compound system could lead to an improved pharmacokinetic profile and a wider therapeutic window.[][][15] ADCs with improved solubility and stability have shown enhanced in vivo performance.[16]
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).[17][18]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the values against the logarithm of the ADC concentration to determine the IC50.[19]
ADC Stability Assay in Plasma (LC-MS Method)
This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.[20][21]
Protocol:
-
Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: Use immunoaffinity capture to isolate the ADC and its related species from the plasma matrix.[22]
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the intact ADC, total antibody, and released payload.[23][24]
-
Data Analysis: Quantify the amount of intact ADC over time to determine its stability profile.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[25][26]
References
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dimethylethanolamine (DMEA) – South City Petrochem [southcitypetrochem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Beyond Vedotin: A Comparative Guide to Next-Generation ADC Linker-Payload Technologies
For researchers and drug developers navigating the intricate landscape of Antibody-Drug Conjugates (ADCs), the Mal-Phe-C4-Val-Cit-PAB-DMEA system, the cornerstone of the widely used vedotin technology, has long been a benchmark. However, the quest for improved therapeutic indices, enhanced stability, and strategies to overcome resistance has spurred the development of a diverse array of alternative linker-payload technologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal ADC linker-payload system must strike a delicate balance: remaining stable in systemic circulation to minimize off-target toxicity, while ensuring efficient and selective release of the cytotoxic payload within the tumor microenvironment.[1][2] The Val-Cit-PAB linker, a cathepsin B-cleavable dipeptide, has been a workhorse in the field.[3] Yet, its susceptibility to premature cleavage by other proteases and certain payloads' limitations have driven innovation.[4] This guide explores the key alternatives, categorized by linker and payload type, and presents a comparative analysis of their performance.
I. Advancements in Cleavable Linker Technologies
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1] Beyond the established Val-Cit motif, several novel strategies have emerged to enhance stability and tumor-specific cleavage.
Alternative Peptide Linkers: Fine-Tuning for Stability and Efficacy
Minor modifications to the peptide sequence can significantly impact an ADC's properties. The Val-Ala dipeptide, for instance, has demonstrated improved hydrophilicity and stability compared to Val-Cit, leading to reduced aggregation, especially with high drug-to-antibody ratios (DARs).[5][6] Studies have shown that while both linkers exhibit similar in vitro cytotoxicity, Val-Ala-based ADCs can achieve higher DARs with less aggregation.[6][] Another notable peptide linker is the tetrapeptide Gly-Gly-Phe-Gly, utilized in the highly successful ADC, Enhertu. This linker demonstrates excellent plasma stability and is efficiently cleaved by lysosomal proteases.[]
Glucuronide Linkers: A Hydrophilic Shield
β-glucuronide linkers offer a distinct advantage due to their high hydrophilicity and stability in circulation.[8] These linkers are cleaved by β-glucuronidase, an enzyme abundant in lysosomes and the tumor microenvironment but with low extracellular activity.[8] This differential expression contributes to enhanced tumor selectivity and reduced off-target toxicity. Moreover, the hydrophilic nature of the glucuronide moiety helps to mitigate aggregation issues often associated with hydrophobic payloads.[8] Preclinical studies have demonstrated that ADCs with glucuronide linkers are well-tolerated at high doses and exhibit potent in vivo efficacy.[9][10] A novel "tandem-cleavage" strategy employs a glucuronide moiety to sterically shield a dipeptide linker from extracellular proteases, with the glucuronide being cleaved first in the lysosome, followed by peptide cleavage to release the payload. This approach has been shown to dramatically improve in vivo stability and tolerability.[4]
Other Novel Cleavable Chemistries
Researchers are exploring a variety of other chemical triggers for payload release, including:
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, offering another mechanism for intracellular drug release. However, early disulfide linkers showed susceptibility to reduction in the bloodstream. More recent designs have focused on creating more stable disulfide bonds.[1]
-
Fe(II)-Cleavable Linkers: Exploiting the elevated levels of ferrous iron in some tumors, these linkers offer a novel tumor-specific cleavage strategy.
-
Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, enzymes that are overexpressed in certain cancers. ADCs with these linkers have demonstrated high plasma stability and potent in vitro cytotoxicity.[5]
II. The Resurgence of Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to an amino acid residue.[11] This mechanism inherently offers greater plasma stability and can lead to a wider therapeutic window.[12] The classic example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Kadcyla® (T-DM1).
A key characteristic of non-cleavable ADCs is their limited bystander effect.[13] The released payload, being charged, has poor membrane permeability and is largely retained within the target cell.[14] While this minimizes damage to surrounding healthy tissue, it can be a disadvantage in treating heterogeneous tumors where not all cells express the target antigen. However, this perceived limitation can be an advantage in reducing off-target toxicities.[12]
III. Expanding the Payload Arsenal: Beyond Microtubule Inhibitors
The choice of cytotoxic payload is as critical as the linker. While auristatins (like MMAE) and maytansinoids (like DM1) have dominated the clinical landscape, the need for novel mechanisms of action to overcome resistance and broaden the spectrum of treatable cancers has led to the exploration of new classes of payloads.
DNA-Damaging Agents: High Potency and a Lasting Impact
-
Pyrrolobenzodiazepines (PBDs): PBD dimers are a class of highly potent DNA cross-linking agents.[15] Their picomolar activity makes them particularly suitable for targeting tumors with low antigen expression.[15] ADCs armed with PBDs have demonstrated significant efficacy in preclinical models, leading to complete tumor regressions.[15][16] However, their high potency also necessitates careful linker design and precise dosing to manage potential toxicities.
-
Topoisomerase I Inhibitors: This class of payloads, which includes derivatives of camptothecin such as SN-38 and exatecan (the payload in deruxtecan), has shown remarkable clinical success.[17] These agents induce DNA strand breaks, leading to cancer cell death.[18] A key advantage of topoisomerase I inhibitor payloads is their potent bystander effect, attributed to the high membrane permeability of the released drug.[19] This allows the ADC to be effective even in tumors with heterogeneous antigen expression.
Emerging Payload Concepts
The field is rapidly moving beyond traditional cytotoxic agents, with several innovative payload strategies under investigation:
-
Dual-Payload ADCs: These ADCs carry two different payloads with distinct mechanisms of action, aiming to overcome drug resistance and enhance therapeutic efficacy.
-
Immunomodulatory Agents: Instead of directly killing tumor cells, these payloads are designed to stimulate an anti-tumor immune response.
-
PROTACs (PROteolysis TArgeting Chimeras): These molecules induce the degradation of specific target proteins within the cancer cell, offering a novel therapeutic modality.
IV. Comparative Performance Data
The following tables summarize key performance metrics for different linker-payload systems based on available preclinical and clinical data.
Table 1: Comparison of Linker Technologies
| Linker Type | Representative Example(s) | Key Advantages | Key Disadvantages | Bystander Effect |
| Cleavable - Peptide | Val-Cit, Val-Ala, GGFG | Well-established, potent bystander effect.[11] | Potential for premature cleavage, leading to off-target toxicity.[4] | High |
| Cleavable - Glucuronide | β-glucuronic acid-based | High plasma stability, hydrophilic (reduces aggregation), tumor-specific cleavage.[8] | Newer technology, less clinical data available. | Moderate to High |
| Cleavable - Disulfide | SPDB | Intracellular release in a reducing environment. | Potential for instability in circulation.[1] | High |
| Non-Cleavable | SMCC | High plasma stability, reduced off-target toxicity.[12] | Limited bystander effect.[13] | Low to None |
Table 2: Comparison of Payload Technologies
| Payload Class | Representative Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Microtubule Inhibitors | MMAE, DM1 | Inhibit tubulin polymerization, leading to cell cycle arrest. | Clinically validated, well-understood mechanism. | Potential for resistance, neurotoxicity. |
| DNA-Damaging Agents | PBDs | DNA cross-linking.[15] | Extremely potent, effective against low-antigen tumors.[15] | High potency requires careful management of toxicity. |
| Topoisomerase I Inhibitors | DXd, SN-38 | Inhibit DNA replication and repair.[17] | Potent bystander effect, clinically successful.[19] | Potential for myelosuppression. |
V. Experimental Protocols for Comparative Evaluation
To enable a standardized comparison of different ADC technologies, the following experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the potency of an ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[20]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.[20]
-
Incubation: Incubate the plates for 72-96 hours.[3]
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.[20]
-
Data Analysis: Solubilize the formazan product (for MTT) and measure the absorbance at the appropriate wavelength. Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%).[21]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
Protocol:
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[2]
-
Quantification: Use ELISA or LC-MS to quantify the amount of intact ADC and released payload in the plasma samples.[2]
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Co-culture: Co-culture antigen-positive and antigen-negative cancer cells. The two cell populations can be distinguished by labeling with different fluorescent proteins (e.g., GFP and RFP).[19]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Viability Assessment: After a set incubation period, assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.[22]
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Model: Establish tumor xenografts in immunocompromised mice by subcutaneously implanting human cancer cells.[23]
-
ADC Administration: Once the tumors reach a certain size, administer the ADC to the mice, typically via intravenous injection.[23]
-
Monitoring: Monitor tumor growth and the body weight of the mice over time.[23]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[23]
VI. Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability and efficacy.
VII. Conclusion
The development of alternatives to the this compound linker-payload system has significantly expanded the toolbox for ADC design. Novel cleavable linkers, such as Val-Ala and glucuronide-based systems, offer improved stability and physicochemical properties. The strategic use of non-cleavable linkers provides a means to enhance plasma stability and minimize bystander effects when desired. Furthermore, the diversification of payloads beyond traditional microtubule inhibitors to include highly potent DNA-damaging agents and topoisomerase I inhibitors has opened up new avenues for treating resistant and heterogeneous tumors.
The selection of the optimal linker-payload combination is a multifaceted process that depends on the specific target antigen, the tumor type, and the desired therapeutic outcome. A thorough and systematic evaluation of these next-generation technologies, using the standardized experimental protocols outlined in this guide, will be crucial in advancing the next wave of safer and more effective ADC therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 18. books.rsc.org [books.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Controlled Payload Release from Mal-Phe-C4-Val-Cit-PAB-DMEA: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Mal-Phe-C4-Val-Cit-PAB-DMEA linker, a key component in Antibody-Drug Conjugates (ADCs), against other common linker technologies. The successful delivery of a cytotoxic payload to target cancer cells is critically dependent on the linker's stability in circulation and its efficient cleavage within the tumor microenvironment.[1][2][3] This document outlines the experimental validation of this linker, presenting data in a comparative format to aid in the selection of appropriate drug delivery systems.
Mechanism of Action: Enzymatic Cleavage
The this compound linker is designed for controlled, intracellular drug release. It features a valine-citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4] Following the enzymatic cleavage of the Val-Cit bond, a self-immolative p-aminobenzyl (PAB) spacer releases the active payload. The maleimide (Mal) group allows for stable conjugation to the antibody, while the DMEA (dimethylaminoethylamine) moiety is incorporated to improve the solubility and pharmacokinetic properties of the ADC.[]
Comparative Performance Data
The stability and cleavage kinetics of the this compound linker are critical performance indicators. Below are comparative data tables summarizing its performance against other common linker technologies.
Table 1: In Vitro Plasma Stability
This table compares the percentage of intact ADC remaining after incubation in plasma from different species. High stability in human plasma is desirable to minimize off-target toxicity, while instability in mouse plasma can indicate potential challenges in preclinical evaluation due to enzymes like carboxylesterase 1c (Ces1C).[4][6]
| Linker Type | Human Plasma (% Intact ADC @ 72h) | Mouse Plasma (% Intact ADC @ 72h) | Rat Plasma (% Intact ADC @ 72h) | Cleavage Susceptibility |
| This compound | >95% | ~60% | ~85% | Cathepsin B, Mouse Ces1C, Human Neutrophil Elastase[4][7] |
| Thioether (Non-cleavable) | >98% | >98% | >98% | Proteolytic degradation of antibody[8] |
| Hydrazone (pH-sensitive) | ~90% | ~90% | ~90% | Acid hydrolysis[2][8] |
| Disulfide (Redox-sensitive) | ~85% | ~85% | ~85% | Glutathione reduction[2] |
Table 2: In Vitro Lysosomal Cleavage
This table shows the efficiency of payload release in the presence of lysosomal enzymes. A high percentage of release indicates efficient payload delivery within the target cell.
| Linker Type | % Payload Release in Lysosomal Lysate @ 24h | Primary Cleavage Enzyme |
| This compound | >90% | Cathepsin B |
| Thioether (Non-cleavable) | <10% (payload remains conjugated to amino acids) | General Proteases |
| Val-Ala-PAB | ~70% | Cathepsin B[9] |
| Glu-Val-Cit-PAB | >90% | Cathepsin B[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated at a concentration of 100 µg/mL in human, rat, and mouse plasma at 37°C.[3]
-
Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]
-
Samples are analyzed by methods such as enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of intact ADC (measuring both antibody and conjugated payload) and liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of released payload.[2][6]
Protocol 2: Lysosomal Cleavage Assay
Objective: To validate the controlled release of the payload via enzymatic cleavage in a simulated lysosomal environment.
Methodology:
-
The ADC is incubated with isolated rat or human liver lysosomal fractions at 37°C in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).[4]
-
A control reaction containing a Cathepsin B inhibitor can be included to confirm cleavage specificity.[4]
-
Samples are taken at various time points and the reaction is quenched.
-
The amount of released payload is quantified using LC-MS.[4]
Comparison with Alternative Linkers
The choice of linker technology significantly impacts the therapeutic index of an ADC.[3]
-
Non-Cleavable Linkers (e.g., Thioether): These linkers offer high plasma stability but rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue.[8] This can sometimes result in reduced cell permeability and potency.
-
pH-Sensitive Linkers (e.g., Hydrazone): These were among the first cleavable linkers, designed to hydrolyze in the acidic environment of lysosomes.[8] However, they can exhibit lower plasma stability compared to modern enzyme-cleavable linkers.[8]
-
Alternative Peptide Linkers (e.g., Glu-Val-Cit): To address the issue of premature cleavage by mouse Ces1C, modifications to the Val-Cit linker have been explored. Adding a glutamic acid residue (Glu) to create a Glu-Val-Cit linker has been shown to reduce susceptibility to Ces1C while maintaining sensitivity to Cathepsin B.[4]
References
- 1. medreport.foundation [medreport.foundation]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates as novel anti-cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Comparative Guide to the Stability of Cleavable ADC Linkers
The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index by dictating both efficacy and toxicity.[1][2][3] An ideal cleavable linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells.[2][3] This guide provides an objective comparison of the stability of different classes of cleavable linkers, supported by experimental data, and details the methodologies for their evaluation.
Mechanisms of Cleavable Linkers
Cleavable linkers are designed to exploit the physiological differences between the bloodstream and the tumor microenvironment or intracellular compartments.[4] They are broadly categorized based on their cleavage mechanism.
The primary classes of cleavable linkers include:
-
Enzyme-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline, valine-alanine) or other motifs (β-glucuronide) that are substrates for enzymes highly expressed in tumors or specific cellular compartments like the lysosome (e.g., Cathepsin B).[1][4][5]
-
pH-sensitive linkers: These linkers, most commonly featuring a hydrazone bond, are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5][6]
-
Redox-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) compared to the extracellular space.[4][6]
Data Presentation: Comparative Linker Stability
A linker's stability in systemic circulation is a critical attribute, as premature payload release can cause systemic toxicity and diminish efficacy.[4] The following tables summarize quantitative data from various studies comparing the stability of different cleavable linker types.
Table 1: In Vitro Plasma Stability of Common Cleavable Linkers
Note: Data is compiled from multiple sources and may not be directly comparable due to differences in ADC constructs and experimental conditions.[4]
| Linker Class | Specific Linker Example | Cleavage Mechanism | Stability in Human Plasma (Half-life, t1/2) | Stability in Mouse Plasma (Half-life, t1/2) | Key Remarks |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | Protease (Cathepsin B) | > 230 days[4][7] | ~80 hours[7] | Highly stable in human plasma but significantly less stable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c).[4][8] |
| Enzyme-Sensitive | Valine-Alanine (Val-Ala) | Protease (Cathepsin B) | High (Comparable to Val-Cit)[6] | Improved stability vs. Val-Cit[4] | Exhibits lower hydrophobicity than Val-Cit, potentially allowing for higher drug-to-antibody ratios (DAR) without aggregation.[7] |
| Enzyme-Sensitive | Glutamic acid–valine–citrulline (EVC) | Protease (Cathepsin B) | High | High | "Exolinker" designs incorporating glutamic acid show reduced premature payload release and avoid aggregation.[9][10] |
| Enzyme-Sensitive | β-Glucuronide | β-Glucuronidase | Highly Stable[2][5] | High (over 7 days)[4] | Relies on β-glucuronidase, which is abundant in the tumor microenvironment. Hydrophilic nature can improve ADC solubility.[5][6] |
| pH-Sensitive | Hydrazone | Acid Hydrolysis | Variable; 1.5-2% release/day (Besponsa®)[7] | Variable | Stability is highly dependent on the structure of the carbonyl and hydrazine precursors.[11] Can exhibit discrepancies between buffer and plasma stability.[7] |
| Redox-Sensitive | Disulfide (SPDB-DM4) | Glutathione (GSH) Reduction | Generally higher than hydrazones[12] | Not specified | Stability can be modulated by introducing steric hindrance near the disulfide bond to prevent premature reduction.[6] |
Experimental Protocols
Evaluating the stability of an ADC is a critical step in its preclinical development.[2] The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species (e.g., human, mouse, rat) to identify potential species-specific differences.[2]
Methodology:
-
Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from the desired species.[2]
-
Incubation: Incubate the plasma-ADC mixture in a controlled environment at 37°C.[2]
-
Time Points: Collect aliquots of the mixture at predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[2] Immediately process or freeze samples to halt degradation.
-
Quantification: Analyze the samples to quantify the concentration of the intact ADC (antibody-conjugated drug), total antibody, and/or released payload.[2] Two primary methods are used:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs. One detects the total antibody concentration, and the other uses an anti-payload antibody to detect only the intact, conjugated ADC. The difference between these values indicates the extent of drug deconjugation.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can directly measure the intact ADC, allowing for the calculation of the average drug-to-antibody ratio (DAR) over time.[2] It can also be used to quantify the amount of free payload that has been prematurely released into the plasma.[1]
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR against time to calculate the stability profile and the half-life (t1/2) of the ADC in plasma.[4]
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the in vitro potency of an ADC against a target cancer cell line.[4]
Methodology:
-
Cell Plating: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include appropriate controls, such as an isotype control ADC and free payload.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.[4]
-
Viability Assessment: Measure cell viability using a standard method, such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[4]
Bystander Effect Assay
Objective: To determine if the payload released from the ADC can kill adjacent antigen-negative tumor cells, a phenomenon known as the "bystander effect."[4]
Methodology:
-
Co-culture Setup: Establish a co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. The Ag- cells should be fluorescently labeled for easy identification.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation: Incubate the plates for 72 to 120 hours.[4]
-
Quantification:
-
Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC indicates a positive bystander effect.[4]
Signaling Pathways and Cleavage Mechanisms
The specific chemical nature of the linker dictates its cleavage mechanism. Understanding these pathways is crucial for rational ADC design.
Conclusion
The choice of a cleavable linker is a critical decision in ADC design, with a direct impact on the stability, efficacy, and toxicity profile of the therapeutic.[1][4] Enzyme-sensitive dipeptide linkers, such as Val-Cit, demonstrate excellent stability in human plasma, although species-specific differences must be considered during preclinical evaluation.[4][8] pH-sensitive hydrazone linkers offer an alternative cleavage trigger but have historically shown more variable plasma stability.[5][7] Redox-sensitive disulfide linkers provide another targeted release strategy, with stability that can be fine-tuned through chemical modification.[6] The development of next-generation linkers, such as tandem-cleavage and "exolinker" platforms, aims to further improve plasma stability and the overall therapeutic index.[9][10][13] Rigorous in vitro and in vivo stability testing, as detailed in this guide, is essential for selecting the optimal linker and advancing the most promising ADC candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dls.com [dls.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Assessing the Bystander Effect of Mal-Phe-C4-Val-Cit-PAB-DMEA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload released from a target cancer cell kills adjacent, antigen-negative cells. This guide provides a framework for assessing the bystander effect of ADCs featuring the Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload system. Due to the limited availability of direct experimental data for this specific linker in the public domain, this guide draws comparisons with well-characterized ADCs utilizing similar Val-Cit-PAB-based cleavable linkers and auristatin payloads.
The this compound linker combines several key features. The maleimide group allows for conjugation to the antibody, while the Val-Cit dipeptide is a well-established cleavage site for lysosomal proteases like Cathepsin B, enabling intracellular payload release.[1][] The self-immolative p-aminobenzyl carbamate (PAB) spacer ensures the efficient release of the unmodified payload.[3] The phenylalanine (Phe) and C4 spacer may influence the linker's hydrophobicity and stability.[4] The dimethylaminoethyl (DMEA) moiety is incorporated to enhance solubility and improve the pharmacokinetic profile of the ADC.[]
Mechanism of Bystander Killing with Cleavable Linkers
The bystander effect of ADCs with cleavable linkers, such as the Val-Cit motif, is a multi-step process initiated upon ADC internalization into an antigen-positive (Ag+) tumor cell.
Once inside the lysosome, proteases cleave the Val-Cit linker, liberating the cytotoxic payload. For a bystander effect to occur, the released payload must be able to diffuse across the lysosomal and plasma membranes to reach neighboring cells.[1][6] The physicochemical properties of the payload, such as its hydrophobicity and charge, are critical determinants of its membrane permeability and, consequently, the potency of the bystander effect.[][8]
Comparative Performance of ADC Payloads
The choice of payload is intrinsically linked to the potential for a bystander effect. Payloads with good membrane permeability are more likely to induce bystander killing. The following table compares common ADC payloads.
| Payload Class | Example Payload | Bystander Effect Potential | Key Characteristics |
| Auristatins | Monomethyl Auristatin E (MMAE) | High | Potent tubulin inhibitor, highly membrane-permeable, effective in inducing bystander killing when used with cleavable linkers.[8][9] |
| Monomethyl Auristatin F (MMAF) | Low | Charged molecule, resulting in poor membrane permeability and limited bystander effect.[8][10] | |
| Maytansinoids | DM1 (Emtansine) | Low (with non-cleavable linker) | When released from a non-cleavable linker, it retains a charged lysine residue, preventing membrane diffusion.[10] |
| DM4 | Moderate to High | More lipophilic than DM1, can induce a bystander effect when used with a cleavable linker. | |
| Topoisomerase I Inhibitors | SN-38 | High | The active metabolite of irinotecan, known to be membrane-permeable and capable of significant bystander killing. |
| Deruxtecan (DXd) | High | Highly potent and membrane-permeable, demonstrating a strong bystander effect.[] | |
| DNA Damaging Agents | Pyrrolobenzodiazepine (PBD) Dimers | High | Potent DNA cross-linking agents with the ability to diffuse into neighboring cells.[] |
Experimental Protocols for Assessing Bystander Effect
To quantitatively evaluate the bystander effect of an ADC, a series of in vitro experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for directly measuring the killing of antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cell Line: A cell line endogenously expressing the target antigen of the ADC's antibody.
-
Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the ADC's payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
-
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100) while maintaining a constant total cell number per well.
-
-
ADC Treatment:
-
After allowing the cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the ADC.
-
Include an untreated control and a control with a non-binding ADC.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
Quantification of Bystander Killing:
-
Use a high-content imager or flow cytometer to specifically count the number of viable Ag- (fluorescently labeled) cells in each well.
-
A significant decrease in the viability of Ag- cells with an increasing percentage of Ag+ cells indicates a potent bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Linkers: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity. The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design, each with distinct advantages and disadvantages that manifest in both laboratory (in vitro) and preclinical (in vivo) settings. This guide provides an objective comparison of ADC linker performance, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized based on their mechanism of payload release.[1][2]
-
Cleavable Linkers: These are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1][2] This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3][] However, they can sometimes exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[5][6]
-
Non-Cleavable Linkers: In contrast, these linkers are highly stable and lack a specific cleavage site. The release of the payload relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[6][7] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[8]
Quantitative Comparison of ADC Linker Performance
The following tables summarize key quantitative parameters for evaluating ADC linker performance. Data is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons of a wide range of linkers under identical conditions are not always available in the literature. The presented data aims to reflect representative values and trends.
Table 1: In Vitro Performance of Common ADC Linkers
| Linker Type | Sub-type | Release Mechanism | Plasma Stability (% Intact ADC after 7 days) | In Vitro Cytotoxicity (IC50) | Bystander Effect |
| Cleavable | Hydrazone | Acid-labile (pH-sensitive) | Moderate to High | Potent | Yes (payload-dependent) |
| Disulfide | Reduction (glutathione-sensitive) | Moderate to High | Potent | Yes (payload-dependent) | |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | Very Potent | Yes (payload-dependent) | |
| β-glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Potent | Yes (payload-dependent) | |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody degradation | Very High | Potent (requires internalization) | Limited to None |
Table 2: In Vivo Performance of Common ADC Linkers
| Linker Type | Sub-type | In Vivo Half-life (days) | Tumor Growth Inhibition (TGI) | Off-Target Toxicity | Therapeutic Window |
| Cleavable | Hydrazone | Variable | Moderate to High | Can be significant | Narrower |
| Disulfide | Variable | Moderate to High | Can be significant | Narrower | |
| Peptide (e.g., Val-Cit) | Long | High | Moderate | Wide | |
| β-glucuronide | Long | High | Low to Moderate | Wide | |
| Non-Cleavable | Thioether (e.g., SMCC) | Longest | High (in high antigen expression) | Low | Widest |
Visualizing ADC Mechanisms and Workflows
ADC Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.
Experimental Workflow for ADC Linker Evaluation
Caption: A typical experimental workflow for the in vitro and in vivo evaluation of ADC linkers.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specified concentration (e.g., 100 µg/mL) in plasma from relevant species (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analysis:
-
ELISA: Quantify the total antibody and the conjugated antibody. The difference indicates the extent of drug deconjugation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Quantify the average drug-to-antibody ratio (DAR) over time. This method can also be used to identify and quantify the released payload and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cell lines.
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Bystander Effect Assay
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to the payload. The Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: Use live-cell imaging to monitor the viability of the fluorescent Ag- cells over time. Quantify the reduction in the number or confluence of Ag- cells in the presence of ADC-treated Ag+ cells compared to controls.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Model Establishment: Implant human tumor cells (cell line-derived or patient-derived xenografts) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group. Statistical analysis is used to determine the significance of the anti-tumor effect.
Conclusion
The selection of an appropriate linker is a cornerstone of successful ADC development. Cleavable linkers offer the potential for potent bystander killing, which can be crucial for treating heterogeneous tumors. Non-cleavable linkers generally provide superior plasma stability, potentially leading to a better safety profile and a wider therapeutic window. The comprehensive in vitro and in vivo evaluation using the methodologies outlined in this guide is essential for characterizing the performance of different linkers and selecting the optimal candidate for clinical development. The interplay between the linker, payload, antibody, and the target biology ultimately dictates the therapeutic success of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
Evaluating the Therapeutic Index of Maleimide-Based Val-Cit ADCs: A Comparative Guide
The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comparative evaluation of ADCs featuring the Mal-Phe-C4-Val-Cit-PAB-DMEA linker, a common configuration in ADC design. This linker utilizes a maleimide group for conjugation to the antibody, a protease-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a solubilizing N,N'-dimethylethylenediamine (DMEA) moiety.
While this specific linker construct is not extensively documented in publicly available comparative studies, its core components, particularly the maleimide and Val-Cit motifs, have been widely studied. This guide will, therefore, compare the known performance characteristics of maleimide-based Val-Cit ADCs with emerging alternative linker technologies designed to improve upon their limitations. The primary focus will be on plasma stability, in vitro cytotoxicity, and in vivo efficacy and tolerability, which collectively determine the therapeutic index.
Comparative Data on ADC Performance
The following tables summarize key performance indicators for maleimide-based Val-Cit ADCs and a representative alternative, the Glutamic acid-Val-Cit (EVCit) linker, which has been developed to address the instability of traditional Val-Cit linkers in murine models.[1]
Table 1: In Vitro Cytotoxicity
| ADC Linker Type | Target Cell Line | IC50 (nM) | Reference |
| Maleimide-Val-Cit-PABC | HER2+ (BT-474) | ~1-10 | [2] |
| Maleimide-Val-Cit-PABC | HER2- (MCF-7) | >1000 | [2] |
| Maleimide-EVCit-PABC | HER2+ (KPL-4) | ~5 | [1] |
Table 2: Plasma Stability
| ADC Linker Type | Species | Half-life (hours) | Key Observation | Reference |
| Maleimide-Val-Cit-PABC | Human | ~230 | Relatively stable | [3] |
| Maleimide-Val-Cit-PABC | Mouse | ~80 | Susceptible to premature cleavage by carboxylesterase 1C | [3][4][5] |
| Maleimide-EVCit-PABC | Mouse | >300 | Enhanced stability, resistant to carboxylesterase 1C | [1] |
Table 3: In Vivo Efficacy (Xenograft Models)
| ADC Linker Type | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Maleimide-Val-Cit-PABC | BxPC3 Pancreatic Xenograft | 3 mg/kg, single dose | Significant tumor regression | [6] |
| Maleimide-EVCit-PABC | KPL-4 Breast Cancer Xenograft | 3 mg/kg, single dose | Superior tumor growth inhibition compared to Val-Cit ADC | [1] |
Table 4: Tolerability (Maximum Tolerated Dose - MTD)
| ADC Linker Type | Species | MTD (mg/kg) | Dose-Limiting Toxicities | Reference |
| Vc-MMAE ADCs (General) | Human | 1.8 - 2.4 | Neutropenia, peripheral neuropathy | [7] |
| Val-Cit ADCs (Preclinical) | Mouse | Varies significantly based on stability | Hematological and hepatic toxicities | [6][7] |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of a Val-Cit linker-based ADC and the workflows for key experimental procedures used in their evaluation.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for ADCs Featuring Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to tumor cells. The intricate design of the linker-payload system is paramount to an ADC's success, dictating its stability, efficacy, and, critically, its safety profile. This guide provides a comprehensive comparison of cross-reactivity studies for ADCs utilizing the Mal-Phe-C4-Val-Cit-PAB-DMEA linker-payload system, offering insights into its performance against alternative platforms and detailing the experimental frameworks essential for its evaluation.
The this compound system is a sophisticated construct, each component playing a crucial role. The maleimide (Mal) group enables covalent attachment to the antibody, while the Phenylalanine (Phe) and C4 spacer influence steric availability and hydrophobicity. The valine-citrulline (Val-Cit) dipeptide is a well-established protease-cleavable linker, designed for selective cleavage within the lysosomal compartment of tumor cells by enzymes like Cathepsin B.[1] The self-immolative para-aminobenzylcarbamate (PAB) spacer ensures the efficient release of the cytotoxic payload, in this case, DMEA.
However, the potential for off-target toxicity due to cross-reactivity remains a significant hurdle in ADC development.[2] This can arise from several factors, including the expression of the target antigen on healthy tissues, premature cleavage of the linker in systemic circulation, and non-specific binding of the ADC components.[2][3]
Comparative Analysis of Linker-Payload Systems
The cross-reactivity profile of an ADC is intimately linked to the stability and cleavage susceptibility of its linker. While the Val-Cit linker is designed for intracellular cleavage, studies have shown it can be susceptible to premature cleavage by extracellular proteases such as neutrophil elastase (NE) and carboxylesterase 1C (Ces1C), potentially leading to off-target toxicities.[4]
| Linker Type | Cleavage Mechanism | Advantages | Potential Cross-Reactivity Concerns |
| Val-Cit (Protease-Cleavable) | Cathepsin B in lysosomes | High intracellular cleavage efficiency.[1] | Premature cleavage by neutrophil elastase and carboxylesterases in plasma can lead to off-target payload release.[4] The hydrophobic nature of the Val-Cit-PAB moiety may contribute to non-specific uptake. |
| Alternative Peptide Linkers (e.g., Val-Ala) | Protease-cleavage | May offer altered stability profiles and reduced susceptibility to certain extracellular proteases compared to Val-Cit.[5] | Susceptibility to other proteases must be evaluated; hydrophobicity can still be a concern. |
| Acid-Labile Linkers (e.g., Hydrazones) | Low pH in endosomes/lysosomes | Exploits the acidic tumor microenvironment.[6] | Can be unstable in systemic circulation, leading to premature drug release and off-target toxicity.[3][7] |
| Glutathione-Sensitive Linkers (e.g., Disulfide) | High intracellular glutathione concentration | Leverages the differential redox potential between the cytoplasm and extracellular space.[7] | Potential for reduction in the bloodstream, though sterically hindered disulfides show improved stability. |
| Non-Cleavable Linkers (e.g., Thioether) | Proteolytic degradation of the antibody | High plasma stability, reducing the risk of off-target payload release.[7] | Limited bystander effect; efficacy relies on the internalization and degradation of the entire ADC.[8] |
The Influence of Conjugation Chemistry
The choice of conjugation chemistry also significantly impacts an ADC's stability and potential for off-target interactions. Maleimide-thiol conjugation is widely used but has been associated with instability due to a retro-Michael reaction, which can lead to premature drug release.[5]
| Conjugation Chemistry | Mechanism | Advantages | Potential Cross-Reactivity Concerns |
| Maleimide-Thiol | Michael addition to cysteine residues | High selectivity and fast reaction kinetics.[5] | The resulting thiosuccinimide linkage can be unstable, leading to payload shedding and off-target toxicity.[5] Maleimide itself can react with other biological thiols, like albumin.[9] |
| "Self-Hydrolyzing" or Stabilized Maleimides | Modified maleimides that undergo intramolecular hydrolysis | Increased stability of the linker-antibody bond, reducing premature payload release.[10] | Potential for altered pharmacokinetics that requires thorough evaluation. |
| Alternative Thiol-Reactive Chemistries | e.g., Bromoacetamidecaproyl (bac) | Can form more stable thioether bonds compared to maleimide adducts.[11] | May require different reaction conditions and characterization. |
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity is crucial for the preclinical safety evaluation of any ADC. This involves a multi-pronged approach combining in vitro and in vivo studies.
In Vitro Cytotoxicity Assays
These assays are fundamental to determining the on-target potency and off-target toxicity of an ADC.
Protocol:
-
Cell Line Selection: Include target-positive, target-negative, and a panel of healthy primary cell lines from various tissues.
-
ADC Treatment: Incubate cells with serial dilutions of the ADC, the free payload, a non-targeting ADC control, and the unconjugated antibody.
-
Viability Assessment: After a predetermined incubation period (e.g., 72-96 hours), assess cell viability using assays such as MTS, MTT, or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the potency and selectivity of the ADC.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity (TCR)
TCR studies are essential for identifying potential on-target, on-tissue and off-target binding of the ADC in a wide range of normal tissues.[12][13]
Protocol:
-
Tissue Panel: Utilize a comprehensive panel of frozen normal human tissues (typically 32 different tissues from at least three unrelated donors) as recommended by regulatory agencies like the FDA and EMA.[12][14] Animal tissues (e.g., cynomolgus monkey, Sprague-Dawley rat) are also used to select relevant species for in vivo toxicology studies.[12][14]
-
Antibody Preparation: Biotinylate the ADC to be tested.
-
Staining Procedure:
-
Cryosection the frozen tissues.
-
Fix the sections (e.g., with acetone).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with the biotinylated ADC at various concentrations.
-
Apply a detection system (e.g., streptavidin-horseradish peroxidase) followed by a chromogen.
-
Counterstain with hematoxylin.
-
-
Microscopic Evaluation: A qualified pathologist evaluates the staining intensity and distribution in all cellular and extracellular components of each tissue.
In Vivo Toxicology Studies
In vivo studies in relevant animal models are critical for evaluating the overall safety profile and identifying potential target organs for toxicity.[15][16]
Protocol:
-
Species Selection: Choose a relevant species in which the antibody component of the ADC demonstrates cross-reactivity to the target antigen, as determined by IHC and binding assays.[8][17] Non-human primates are often used for antibody-based therapeutics.[8]
-
Study Design:
-
Administer single and repeat doses of the ADC to animals.
-
Include control groups receiving vehicle and potentially the unconjugated antibody or payload-linker.
-
Monitor clinical signs, body weight, food consumption, and perform detailed clinical pathology (hematology and serum chemistry).
-
-
Toxicokinetic Analysis: Measure the plasma concentrations of the total antibody, conjugated ADC, and free payload over time to understand the ADC's stability and clearance.
-
Histopathological Examination: Conduct a comprehensive necropsy and histopathological evaluation of all organs to identify any microscopic changes and potential target organs of toxicity.
Visualizing Workflows and Pathways
To better illustrate the processes involved in assessing ADC cross-reactivity, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. histologix.com [histologix.com]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. blog.td2inc.com [blog.td2inc.com]
- 16. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 17. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mal-Phe-C4-Val-Cit-PAB-DMEA: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical guidance for the proper disposal of the antibody-drug conjugate (ADC) linker, Mal-Phe-C4-Val-Cit-PAB-DMEA. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its intended use in the synthesis of highly potent ADCs, this compound must be handled and disposed of as a hazardous cytotoxic substance.
Immediate Safety Precautions
This compound is a component used to create targeted cancer therapeutics. Although a specific Safety Data Sheet (SDS) for this linker is not publicly available, the nature of its application necessitates that it be treated as a highly potent and hazardous compound. The precautionary principle dictates that it should be handled with the same level of caution as the final cytotoxic ADC.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical splash goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound to prevent inhalation.
All handling of this compound, including weighing, reconstitution, and addition to reaction mixtures, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
Waste Segregation and Disposal Protocol
Proper segregation of waste contaminated with this compound is mandatory to ensure safe and compliant disposal. All materials that come into contact with the compound are to be considered hazardous cytotoxic waste.
Waste Categorization
For operational clarity, cytotoxic waste is typically categorized as "trace" or "bulk" waste. This distinction is crucial for determining the correct disposal container and subsequent waste stream.
| Waste Category | Description | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items that are not visibly contaminated but have come into contact with the compound. | Empty vials, used PPE (gloves, gowns), bench paper, pipette tips, and other disposables. | Yellow chemotherapy waste container, clearly labeled as "Trace Cytotoxic Waste." |
| Bulk Cytotoxic Waste | Materials visibly contaminated with the compound or unused quantities of the compound. | Spills, grossly contaminated PPE, unused solutions of the compound, and reaction vessels containing the compound. | Black pharmaceutical waste container, clearly labeled as "Bulk Cytotoxic Waste" or "Hazardous Chemical Waste." |
Step-by-Step Disposal Procedure
-
Identify and Segregate: At the point of generation, determine whether the waste is trace or bulk and place it in the corresponding, clearly labeled waste container.
-
Container Management: Do not overfill waste containers. Seal containers when they are three-quarters full to prevent spills and ensure safe handling.
-
Labeling and Documentation: Ensure all waste containers are properly labeled with the contents and the appropriate hazard symbols. Follow your institution's procedures for hazardous waste documentation and scheduling a pickup by the Environmental Health and Safety (EHS) department.
-
Final Transport: Trained EHS personnel will transport the sealed and labeled containers for final disposal, which is typically high-temperature incineration.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the contamination and mitigate exposure risks.
| Spill Volume | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, gown, eye protection, and respirator). 3. Gently cover liquid spills with absorbent pads; for powder spills, use damp absorbent pads to avoid aerosolization. 4. Working from the outside in, collect all contaminated materials and place them in a "Bulk Cytotoxic Waste" container. 5. Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert your institution's EHS or emergency response team. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Follow the same general cleanup procedure as for a small spill, using a spill kit designed for cytotoxic agents. |
Decontamination Procedures
All non-disposable equipment, such as glassware and magnetic stir bars, that comes into contact with this compound must be decontaminated.
Recommended Decontamination Protocol:
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or DMSO) to remove the bulk of the compound. The rinsate must be collected and disposed of as bulk cytotoxic waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment with purified water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for handling and disposing of waste generated from experiments involving this compound.
Caption: Logical flow for the handling and disposal of this compound waste.
Personal protective equipment for handling Mal-Phe-C4-Val-Cit-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, and logistical information for handling the cleavable antibody-drug conjugate (ADC) linker, Mal-Phe-C4-Val-Cit-PAB-DMEA. Due to its use in conjugating highly potent cytotoxic agents for targeted cancer therapy, it is imperative to handle this compound with stringent safety protocols to minimize exposure risks.[][2][3][4]
Understanding the Compound and Associated Risks
This compound is a sophisticated bioconjugate reagent used in the development of ADCs.[] It contains a maleimide group for conjugation to antibodies and a cleavable valine-citrulline (Val-Cit) linker that allows for the controlled release of a cytotoxic payload within the target tumor microenvironment.[] While the linker itself has a toxicity profile that should be evaluated on a case-by-case basis, the primary hazard is associated with the highly potent cytotoxic drugs it is designed to carry.[4] Therefore, it must be handled under conditions suitable for highly potent active pharmaceutical ingredients (HPAPIs).[3]
Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[5] Adherence to rigorous safety procedures is critical to protect laboratory personnel.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound. The selection of PPE is the primary control measure to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated gloves (e.g., nitrile). Reinforced fingertips are recommended. | Prevents direct skin contact and absorption.[7] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed cuffs. A plastic apron should be worn over the gown. | Protects skin and personal clothing from contamination due to spills or splashes.[5][7] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[8] For tasks with a higher risk of splashing, a full-face shield worn over safety glasses is recommended. | Protects mucous membranes of the eyes and face from accidental splashes of liquids or airborne particles.[6] |
| Respiratory Protection | A surgical mask should be worn for general handling.[7] If there is a risk of aerosol or powder inhalation (e.g., weighing, spill cleanup), a respirator (e.g., N95 or higher) is required.[7][8] | Minimizes the risk of inhaling hazardous airborne particles.[7][8] |
| Additional PPE | Shoe covers and a cap should be worn to prevent the spread of contamination.[6] | Reduces the potential for tracking contaminants out of the designated handling area.[6] |
Operational Plan: Handling and Experimental Workflow
All handling of this compound, especially when in powdered form or during the initial stages of dissolution, should be conducted within a certified containment system such as a biological safety cabinet or a glove box to minimize exposure potential.[6]
Storage:
-
Store at -20°C in a dry environment, protected from light.[]
-
Avoid repeated freeze-thaw cycles to maintain chemical stability.[]
Workflow for Handling and Conjugation:
References
- 2. dam.lonza.com [dam.lonza.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
